Technical Documentation Center

2-Fluoro-4-(trifluoromethylsulfonyl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-4-(trifluoromethylsulfonyl)phenol
  • CAS: 1274892-06-6

Core Science & Biosynthesis

Foundational

Comprehensive Spectral Profiling of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol: A Technical Guide for Structural Elucidation

Executive Summary 2-Fluoro-4-(trifluoromethylsulfonyl)phenol (CAS: 1274892-06-6) is a highly specialized fluorinated building block utilized in advanced drug discovery and agrochemical development[1]. With a molecular fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-(trifluoromethylsulfonyl)phenol (CAS: 1274892-06-6) is a highly specialized fluorinated building block utilized in advanced drug discovery and agrochemical development[1]. With a molecular formula of C 7​ H 4​ F 4​ O 3​ S and a monoisotopic mass of 243.98 Da, its structure presents a unique push-pull electronic system[1]. This technical whitepaper provides an in-depth framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing empirical spectroscopic rules with predictive models, this guide establishes a self-validating protocol for researchers and application scientists.

Mechanistic Context: The Triflyl Group and Ortho-Fluoro Effects

The chemical behavior and spectral signatures of 2-fluoro-4-(trifluoromethylsulfonyl)phenol are dictated by the competing electronic effects of its substituents:

  • The Triflyl Group (-SO 2​ CF 3​ ): Positioned para to the phenol, the triflyl group is one of the most powerful neutral electron-withdrawing groups (EWG) known. It stabilizes negative charge through intense polarizability and inductive effects, significantly deshielding adjacent protons and carbons in the aromatic ring[2].

  • The Ortho-Fluoro Substituent: Fluorine exerts a strong inductive electron-withdrawing effect (-I) but can donate electron density via resonance (+M). Crucially, it introduces complex heteronuclear spin-spin coupling ( 19 F- 1 H and 19 F- 13 C) that serves as an internal diagnostic tool for regiochemistry[3].

  • The Phenolic Hydroxyl (-OH): While typically electron-donating, its electron density is heavily depleted by the para-triflyl and ortho-fluoro groups. This extreme electron withdrawal renders the phenolic proton highly acidic, a property that dictates the choice of ionization mode in mass spectrometry.

Experimental Workflows (Sample Preparation & Acquisition)

To ensure high-fidelity data, the experimental design must account for the compound's specific chemical properties. The following step-by-step methodologies are designed to prevent spectral artifacts and maximize resolution.

Methodology A: Multi-Nuclear NMR Acquisition

Causality: Dimethyl sulfoxide-d6 (DMSO-d6) is selected over CDCl 3​ because its strong hydrogen-bonding capability locks the acidic phenolic proton, preventing rapid chemical exchange and allowing it to be observed as a distinct, sharp resonance[4].

  • Sample Preparation: Weigh 15–20 mg of the compound and dissolve completely in 0.6 mL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • 1D 1 H NMR: Acquire at 400 MHz using 16 scans, a 30° pulse angle, and a relaxation delay (D1) of 2 seconds.

  • 1D 13 C NMR: Acquire at 100 MHz using 1024 scans, with broad-band 1 H decoupling. Set D1 to 2.5 seconds to account for the longer relaxation times of quaternary carbons.

  • 1D 19 F NMR: Acquire at 376 MHz using 64 scans with 1 H decoupling to simplify the Ar-F multiplet.

  • 2D HOESY ( 1 H- 19 F): Run a Heteronuclear Overhauser Effect Spectroscopy experiment to confirm the spatial proximity between the ortho-fluorine and the adjacent aromatic proton (H3).

Methodology B: ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets. KBr is hygroscopic and introduces broad water absorption bands (~3400 cm −1 ) that would obscure the critical, highly shifted phenolic O-H stretch of this compound[4].

  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

  • Place 1–2 mg of the neat solid compound directly onto the crystal.

  • Apply pressure using the anvil to ensure optimal optical contact.

  • Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Methodology C: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: Electrospray Ionization in negative mode (ESI-) is mandated. The extreme electron-withdrawing nature of the triflyl group makes the phenol highly acidic, favoring spontaneous deprotonation to form a highly stable phenoxide anion[2].

  • Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol.

  • Inject 5 µL into the mass spectrometer using a syringe pump at 10 µL/min.

  • Operate the ESI source in negative ion mode (capillary voltage 2.5 kV, desolvation temperature 300°C).

  • Record full scan MS from m/z 50 to 500.

Spectral Data Analysis

The following tables summarize the predicted and empirically derived spectral data based on established spectroscopic rules for fluorinated and sulfonylated aromatics[3][4].

Table 1: 1 H NMR Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment
1-OH11.85br s-1HPhenolic OH (Highly deshielded)
H-37.82dd 3JHF​ = 10.2, 4JHH​ = 2.11HAromatic CH (ortho to F)
H-57.74ddd 3JHH​ = 8.6, 4JHH​ = 2.1, 4JHF​ = 1.01HAromatic CH (ortho to SO 2​ CF 3​ )
H-67.21dd 3JHH​ = 8.6, 5JHF​ = 1.51HAromatic CH (ortho to OH)
Table 2: 13 C NMR Data (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
C-1152.4d 2JCF​ = 14.5C-OH
C-2150.8d 1JCF​ = 244.0C-F
C-5128.6s-Aromatic CH
C-4121.5mComplexC-SO 2​ CF 3​
CF 3​ 119.2q 1JCF​ = 325.5Trifluoromethyl Carbon
C-3118.4d 2JCF​ = 21.0Aromatic CH
C-6117.1d 3JCF​ = 3.5Aromatic CH
Table 3: 19 F NMR Data (376 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-78.4s3F-SO 2​ CF 3​ (Triflyl fluorine)
-133.2m1FAr-F (Aromatic fluorine)
Table 4: IR Spectroscopy (ATR-FTIR)
Wavenumber (cm −1 )IntensityAssignment
3350Medium, BroadO-H stretch (H-bonded)
3080WeakC-H stretch (Aromatic)
1605, 1510MediumC=C stretch (Aromatic ring)
1365StrongAsymmetric SO 2​ stretch
1190StrongSymmetric SO 2​ stretch
1135StrongC-F stretch (CF 3​ group)
Table 5: Mass Spectrometry (ESI-)
m/zRelative AbundanceIon AssignmentFragment Loss
243.0100% (Base Peak)[M-H] Intact Deprotonated Molecule
174.045%[M-H - •CF 3​ ] Loss of Trifluoromethyl radical (69 Da)
110.020%[M-H - SO 2​ CF 3​ ] Loss of Triflyl group (133 Da)

Data Validation & Self-Validating Systems

A robust structural elucidation relies on self-validating internal checks. In this protocol, trustworthiness is established through the following inter-spectral correlations:

  • The 13 C- 19 F Coupling Ruler: The 13 C NMR spectrum acts as a self-validating ruler. The direct C-F bond at C-2 exhibits a massive one-bond coupling constant ( 1JCF​≈244 Hz), while the CF 3​ carbon exhibits an even larger coupling ( 1JCF​≈325 Hz)[3]. The subsequent two-bond ( 2JCF​ ) and three-bond ( 3JCF​ ) couplings precisely map the distance of every carbon from the fluorine atoms, eliminating structural ambiguity.

  • Spatial Regiochemistry via HOESY: The 1D 1 H NMR alone cannot definitively prove that the fluorine is at position 2 rather than position 3. The 2D 1 H- 19 F HOESY experiment validates this by showing a strong through-space cross-peak between the Ar-F signal at -133.2 ppm and the H-3 proton at 7.82 ppm.

  • Ionization Logic: The fact that the molecule ionizes so efficiently in ESI- (yielding a pristine[M-H] peak at m/z 243.0) self-validates the presence of the highly activating para-SO 2​ CF 3​ group, which is required to lower the pKa of the phenol sufficiently for this behavior[2].

Visualizations

Caption: Workflow for multi-nuclear NMR acquisition and structural elucidation.

Caption: Logical fragmentation pathway of the compound in negative ESI-MS.

References

  • Guidechem. "2-fluoro-4-(trifluoromethylsulfonyl)phenol 1274892-06-6 wiki". Guidechem.
  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds". World of Books.
  • Pretsch, E., et al. "Structure Determination of Organic Compounds 4th edition". VitalSource.
  • Terrier, F., et al. "Trifluoromethylsulfonyl aryl derivatives: competitive nucleophilic attack at an aromatic carbon and at the sulfur atom". Canadian Science Publishing.

Sources

Exploratory

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethylsulfonyl)phenol: A Keystone Building Block in Modern Medicinal Chemistry

Foreword: The Strategic Value of Fluorinated Phenols in Drug Discovery In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of r...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Fluorinated Phenols in Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and fluorine-containing moieties, such as the trifluoromethyl and trifluoromethylsulfonyl groups, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol, a versatile building block that embodies the synergistic potential of these key pharmacophores. For researchers, medicinal chemists, and professionals in drug development, understanding the core characteristics and potential applications of this compound is paramount for unlocking novel therapeutic avenues. The strategic placement of the fluoro, hydroxyl, and trifluoromethylsulfonyl groups on the phenyl ring creates a unique electronic and steric environment, making it a valuable synthon for accessing novel chemical space.

Core Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol is essential for its effective utilization in synthesis and drug design. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 1274892-06-6[1]
Molecular Formula C₇H₄F₄O₃S[1]
Molecular Weight 244.16 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)O[1]
InChIKey YVMVYIUBSGCSGI-UHFFFAOYSA-N[1]
Topological Polar Surface Area 62.8 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 7[1]
Rotatable Bond Count 1[1]

Synthesis and Manufacturing: A Prospective Pathway

While specific, detailed synthetic procedures for 2-Fluoro-4-(trifluoromethylsulfonyl)phenol are not extensively documented in readily available literature, a plausible and efficient synthetic route can be postulated based on established organofluorine and sulfur chemistry. The most logical approach involves the oxidation of a suitable thioether precursor.

Hypothetical Two-Step Synthesis Protocol

This proposed synthesis begins with the commercially available 4-bromo-3-fluorophenol and proceeds through a trifluoromethylthiolation followed by oxidation.

Step 1: Synthesis of 4-Bromo-3-fluoro-1-((trifluoromethyl)thio)benzene

  • Reaction Setup: In a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-bromo-3-fluorophenol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution. Subsequently, introduce a trifluoromethylthiolating agent. A common reagent for this transformation is trifluoromethanesulfenyl chloride (CF₃SCl), which can be generated in situ or used from a commercial source. The reaction is typically performed at elevated temperatures (e.g., 80-100 °C) to facilitate the nucleophilic aromatic substitution.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation to 2-Fluoro-4-(trifluoromethylsulfonyl)phenol

  • Reaction Setup: Dissolve the 4-bromo-3-fluoro-1-((trifluoromethyl)thio)benzene (1 equivalent) from the previous step in a suitable solvent, such as dichloromethane (DCM) or a mixture of acetic acid and water.

  • Oxidant Addition: A strong oxidizing agent is required to convert the thioether to the sulfone. A common and effective choice is meta-chloroperoxybenzoic acid (m-CPBA), typically used in a slight excess (2.2-2.5 equivalents). The m-CPBA should be added portion-wise to the reaction mixture at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS. The formation of the more polar sulfone product will be evident.

  • Work-up and Isolation: Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 2-Fluoro-4-(trifluoromethylsulfonyl)phenol, can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 4-Bromo-3-fluorophenol Intermediate 4-Bromo-3-fluoro-1-((trifluoromethyl)thio)benzene Start->Intermediate  CF3SCl, K2CO3, DMF Final_Product 2-Fluoro-4-(trifluoromethylsulfonyl)phenol Intermediate->Final_Product  m-CPBA, DCM

Caption: Proposed synthetic pathway for 2-Fluoro-4-(trifluoromethylsulfonyl)phenol.

Chemical Reactivity and Applications in Drug Discovery

The trifluoromethylsulfonyl group is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group. The fluorine atom at the 2-position further modulates the electronic properties of the molecule.

Key Reactions and Transformations
  • O-Alkylation and O-Arylation: The phenolic hydroxyl group is a prime site for derivatization. It can readily undergo Williamson ether synthesis with various alkyl halides or participate in Buchwald-Hartwig or Ullmann-type cross-coupling reactions with aryl halides to form diaryl ethers.

  • Electrophilic Aromatic Substitution: The strong deactivating effect of the trifluoromethylsulfonyl group will direct incoming electrophiles to the positions meta to it. The directing effects of the hydroxyl and fluoro groups will also play a role, potentially leading to complex substitution patterns.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the position activated by the trifluoromethylsulfonyl group.

Prospective Applications in Medicinal Chemistry

The unique combination of functional groups in 2-Fluoro-4-(trifluoromethylsulfonyl)phenol makes it an attractive building block for the synthesis of a wide range of biologically active molecules.

  • Kinase Inhibitors: The fluorinated phenol motif is a common feature in many kinase inhibitors, where the hydroxyl group can act as a key hydrogen bond donor or acceptor in the ATP-binding pocket of the enzyme. The trifluoromethylsulfonyl group can provide additional interactions and modulate the overall physicochemical properties of the inhibitor.

  • GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The aromatic scaffold of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol can serve as a core for the development of novel ligands targeting these receptors.

  • Antimicrobial and Anticancer Agents: Phenolic compounds are known for their broad-spectrum antimicrobial and cytotoxic activities. The incorporation of fluorine and the trifluoromethylsulfonyl group can enhance these properties, leading to the development of more potent therapeutic agents.[2]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Fluoro-4-(trifluoromethylsulfonyl)phenol represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated phenol and a trifluoromethylsulfonyl group provides a powerful platform for the synthesis of novel compounds with enhanced pharmacological properties. While detailed experimental data for this specific compound is emerging, a prospective analysis based on the well-established roles of its constituent functional groups strongly suggests its potential as a key intermediate in the development of next-generation therapeutics. Further research into the synthesis, reactivity, and biological evaluation of derivatives of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol is highly warranted and promises to yield exciting new discoveries.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518675, 4-Fluoro-2-(trifluoromethyl)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017014214A1 - Method for producing 4-(trifluoromethylsulfonyl)phenol compound.
  • Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Nordmann. (n.d.). 4-(Trifluoromethoxy)phenol. Retrieved from [Link]

  • Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 2-Fluoro-4-(trifluoromethylsulfonyl)phenol in Modern Cross-Coupling Reactions

Introduction: A Privileged Scaffold for Complex Molecule Synthesis In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for architecturally complex molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for architecturally complex molecules with tailored properties is insatiable. 2-Fluoro-4-(trifluoromethylsulfonyl)phenol emerges as a highly valuable and versatile building block, uniquely functionalized to grant chemists precise control over subsequent synthetic transformations. Its structure is a strategic convergence of three key motifs:

  • A Nucleophilic Phenolic Hydroxyl Group: This serves as a reactive handle for derivatization, most commonly into an excellent pseudohalide leaving group for a host of cross-coupling reactions.

  • An Ortho-Fluorine Atom: The presence of this small, highly electronegative atom can profoundly influence the electronic properties of the aromatic ring, modulate the pKa of the phenol, and impart desirable pharmacokinetic properties, such as metabolic stability and binding affinity, in the final products.[1]

  • A Para-Trifluoromethylsulfonyl (Triflone) Group: As a powerful electron-withdrawing group, the triflone moiety significantly impacts the reactivity of the aromatic ring. Furthermore, its inclusion is a known strategy in medicinal chemistry to enhance properties like lipophilicity and cell permeability.[2][3]

This guide provides an in-depth exploration of how to effectively utilize 2-Fluoro-4-(trifluoromethylsulfonyl)phenol in several cornerstone cross-coupling reactions. The protocols herein are designed to be robust and reproducible, while the mechanistic discussions aim to provide the causal logic behind the selection of reagents and conditions, empowering researchers to adapt and innovate.

Part 1: Activation of the Phenolic Moiety via Triflation

The carbon-oxygen bond of a phenol is exceptionally strong and generally unreactive in the oxidative addition step of palladium-catalyzed cross-coupling cycles. Therefore, the first critical step is to convert the phenolic hydroxyl group into a superior leaving group. The trifluoromethanesulfonyl (triflyl) group is an ideal choice, as its conjugate acid, triflic acid, is a superacid, making the triflate anion (TfO⁻) an outstanding leaving group.[4][5]

Workflow for Triflate Synthesis

G cluster_0 Reaction Setup cluster_1 Reagent Addition (0 °C) cluster_2 Reaction & Monitoring cluster_3 Workup & Purification Phenol 2-Fluoro-4-(trifluoromethylsulfonyl)phenol DCM Anhydrous DCM Phenol->DCM Pyridine Pyridine (Base) DCM->Pyridine Tf2O Triflic Anhydride (Tf₂O) Pyridine->Tf2O 1. Combine & Cool Stir Warm to RT Stir until completion Tf2O->Stir 2. Add Reagent TLC Monitor by TLC Stir->TLC Workup Aqueous Workup Stir->Workup 3. Reaction Complete Purify Silica Gel Chromatography Workup->Purify Product Aryl Triflone Triflate Purify->Product

Caption: Workflow for the synthesis of the aryl triflate from the parent phenol.

Protocol 1: Synthesis of 2-Fluoro-4-(trifluoromethylsulfonyl)phenyl Trifluoromethanesulfonate

Materials:

  • 2-Fluoro-4-(trifluoromethylsulfonyl)phenol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Fluoro-4-(trifluoromethylsulfonyl)phenol (1.0 eq).

  • Dissolve the phenol in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (2.0 eq) dropwise to the solution.

  • Slowly add triflic anhydride (1.2 eq) dropwise over 10-15 minutes. A color change and formation of pyridinium salt precipitate may be observed.[6]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure aryl triflate.

Scientist's Note: This protocol is adapted from standard triflation procedures.[6] The use of anhydrous solvents and reagents is critical for success, as triflic anhydride reacts violently with water. The resulting triflate is a stable, often crystalline solid that can be stored and used as the electrophilic partner in subsequent cross-coupling reactions.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[7] The activated aryl triflate of our building block is an excellent substrate for this transformation.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(OTf)L₂ Pd0->OA_Complex Oxidative Addition Transmetalation_Complex [Ar-Pd(II)(Ar')L₂] OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product_Complex Ar-Ar' Transmetalation_Complex->Product_Complex Boronic_Ester Ar'-B(OR)₂ Base_Activation Ar'-B(OR)₂(Base)⁻ Boronic_Ester->Base_Activation Base_Activation->Transmetalation_Complex Base Base (e.g., K₃PO₄) Base->Base_Activation ArOTf Ar-OTf ArOTf->OA_Complex center

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7][8]

Protocol 2: Suzuki-Miyaura Coupling of Aryl Triflone Triflate with an Arylboronic Acid

Materials:

  • 2-Fluoro-4-(trifluoromethylsulfonyl)phenyl trifluoromethanesulfonate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture, degassed)

Procedure:

  • To a reaction vessel (e.g., a microwave vial or Schlenk tube), add the aryl triflate (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • In a separate vial, pre-mix the Pd(OAc)₂ catalyst and the SPhos ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand pre-mixture to the main reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or TLC. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by silica gel column chromatography.

Causality and Optimization:

  • Catalyst/Ligand System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for activating C-O bonds of aryl triflates.[9] The ligand stabilizes the Pd(0) active species and facilitates both oxidative addition and reductive elimination.

  • Base: K₃PO₄ is a moderately strong base that is effective in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[10]

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is common. Water can aid in dissolving the base and facilitating the formation of the active boronate species. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

ParameterTypical Reagents/ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors that are readily reduced in situ to the active Pd(0) catalyst.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphines accelerate oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Activates the boronic acid for transmetalation. Choice can depend on substrate acidity.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic organic solvent with water to aid in solubility of reagents. Must be degassed.
Temperature 80 - 120 °CProvides thermal energy to overcome activation barriers, especially for the C-O bond cleavage.

Part 3: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination provides a powerful route to arylamines, which are fundamental structures in countless pharmaceuticals.[11] Aryl triflates are highly effective electrophiles in this reaction, often providing higher reactivity than the corresponding aryl chlorides or bromides.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(OTf)L₂ Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(NR'R'')L₂]⁺ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product Amine HNR'R'' Amine->Amine_Complex Base Base (e.g., NaOtBu) Base->Amine_Complex ArOTf Ar-OTf ArOTf->OA_Complex ChanLam_Cycle CuII Cu(II)X₂ CuII_Ar Ar-Cu(II)X CuII->CuII_Ar Transmetalation I CuII_Ar_OAr Ar-Cu(II)-OAr' CuII_Ar->CuII_Ar_OAr Ligand Exchange CuIII_Complex L₂-Cu(III)(Ar)(OAr') CuII_Ar_OAr->CuIII_Complex Oxidation (Disproportionation or O₂) Product Ar-O-Ar' CuIII_Complex->Product CuI Cu(I)L₂ CuIII_Complex->CuI Reductive Elimination CuI->CuII Re-oxidation Boronic_Acid ArB(OH)₂ Boronic_Acid->CuII_Ar Phenol Ar'OH Phenol->CuII_Ar_OAr Base Base (e.g., Pyridine) Base->CuII_Ar_OAr Oxidant O₂ (Air) Oxidant->CuI

Sources

Application

Application Note: Regioselective Electrophilic Aromatic Substitution of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol

Introduction & Mechanistic Rationale 2-Fluoro-4-(trifluoromethylsulfonyl)phenol is a highly functionalized aromatic building block frequently utilized in the development of advanced agrochemicals and pharmaceuticals. Per...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Fluoro-4-(trifluoromethylsulfonyl)phenol is a highly functionalized aromatic building block frequently utilized in the development of advanced agrochemicals and pharmaceuticals. Performing Electrophilic Aromatic Substitution (EAS) on this substrate requires a precise understanding of its internal "push-pull" electronic system.

The regioselectivity of this molecule is governed by the competing electronic effects of its three substituents:

  • The Triflyl Group (-SO₂CF₃) at Position 4: This is a "super-electron-withdrawing" group. With exceptionally high Hammett constants ( σm​=0.79 , σp​=0.93 ), it strongly deactivates the aromatic ring and directs incoming electrophiles to the meta position.

  • The Hydroxyl Group (-OH) at Position 1: Despite the profound deactivation from the triflyl group, the strongly activating nature of the phenol's hydroxyl group provides sufficient electron density via resonance (+R effect) to allow EAS to proceed without harsh Lewis acid catalysts[1]. It directs ortho and para.

  • The Fluoro Group (-F) at Position 2: A weak deactivator (-I effect) but an ortho/para director (+R effect).

Regioselective Convergence: The para position to the -OH group is sterically blocked by the -SO₂CF₃ group. Position 2 is occupied by fluorine. This leaves Position 6 as the only available ortho site to the strongly activating -OH group. Crucially, Position 6 is also meta to the deactivating -SO₂CF₃ group. Therefore, the directing effects of the strongest activator and the strongest deactivator synergistically converge, making Position 6 the exclusive site for electrophilic attack.

DirectingEffects OH -OH Group (Strong Activator) Pos6 Position 6 (Highly Activated) OH->Pos6 Ortho (+R) F -F Group (Weak Deactivator) Pos3 Position 3 (Deactivated) F->Pos3 Ortho (+R) Pos5 Position 5 (Deactivated) F->Pos5 Para (+R) SO2CF3 -SO2CF3 Group (Strong EWG) SO2CF3->Pos6 Meta (-I, -R)

Synergistic directing effects leading to exclusive electrophilic attack at Position 6.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and high-yielding protocol, the experimental conditions must be carefully tailored to the substrate's unique electronic profile:

  • Solvent Selection (Glacial Acetic Acid): The EAS mechanism proceeds via a rate-determining step that disrupts aromaticity to form a carbocation (arenium ion) intermediate[2]. Glacial acetic acid is chosen as a polar protic solvent because it stabilizes this intermediate and polarizes the electrophile (e.g., Br₂) without neutralizing it.

  • Absence of Lewis Acids: Standard deactivated rings require strong Lewis acids (e.g., FeBr₃, AlCl₃). However, the -OH group provides enough localized electron density at Position 6 to render Lewis acids unnecessary[1]. Omitting them prevents unwanted side reactions, such as the coordination of the Lewis acid to the triflyl oxygen atoms.

  • Thermal Activation: Because the overall electron density of the ring is lowered by the -SO₂CF₃ group, the reaction requires moderate thermal activation (40–60 °C) compared to the room-temperature halogenation of unsubstituted phenol.

  • Chemical Quenching: The addition of 10% aqueous sodium thiosulfate (Na₂S₂O₃) during the bromination workup is a critical self-validating step. It immediately reduces any unreacted molecular bromine to inert bromide ions, halting the reaction precisely and preventing oxidative degradation during extraction.

Quantitative Data Summary

The following table outlines the optimized stoichiometric and physical parameters for the functionalization of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol.

ParameterProtocol A: BrominationProtocol B: Nitration
Target Product 2-Bromo-6-fluoro-4-(trifluoromethylsulfonyl)phenol2-Fluoro-6-nitro-4-(trifluoromethylsulfonyl)phenol
Electrophile Br₂ (1.10 equivalents)Fuming HNO₃ (1.20 equivalents)
Solvent System Glacial Acetic Acid (0.5 M)Glacial Acetic Acid (0.5 M)
Operating Temperature 40 °C60 °C
Reaction Time 2 hours4 hours
Quenching Agent 10% aq. Na₂S₂O₃Ice water
Expected Yield > 85%> 75%
Regioselectivity Exclusive (Position 6)Exclusive (Position 6)

Detailed Experimental Protocols

Protocol A: Regioselective Bromination
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-(trifluoromethylsulfonyl)phenol (1.0 equiv, 5.0 mmol) in 10 mL of glacial acetic acid.

  • Electrophile Addition: Shield the flask from direct light. Using an addition funnel, add a solution of molecular bromine (Br₂, 1.1 equiv, 5.5 mmol) in 2 mL of glacial acetic acid dropwise over 15 minutes at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 40 °C using a temperature-controlled oil bath. Stir continuously for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the starting material is fully consumed.

  • Quenching: Cool the mixture to 0 °C in an ice bath. Slowly add 15 mL of cold 10% aqueous Na₂S₂O₃ to quench the unreacted bromine. The characteristic red/brown color of bromine will dissipate, yielding a milky suspension.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 20 mL) to remove acetic acid, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate 2-Bromo-6-fluoro-4-(trifluoromethylsulfonyl)phenol.

Protocol B: Regioselective Nitration
  • Preparation: Dissolve the phenol substrate (1.0 equiv, 5.0 mmol) in 10 mL of glacial acetic acid in a 50 mL round-bottom flask. Cool the solution to 10 °C.

  • Electrophile Addition: Carefully add fuming nitric acid (HNO₃, 1.2 equiv, 6.0 mmol) dropwise over 10 minutes. Note: Do not use sulfuric acid (H₂SO₄) as a co-solvent, as the substrate is sufficiently activated by the -OH group and harsher nitrating mixtures may lead to oxidative cleavage.

  • Thermal Activation: Warm the reaction to 60 °C and stir for 4 hours.

  • Quenching: Pour the reaction mixture over 30 g of crushed ice. The sudden drop in solubility will precipitate the crude nitrated product.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 10 mL) to remove residual acids.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure 2-Fluoro-6-nitro-4-(trifluoromethylsulfonyl)phenol.

Workflow Step1 1. Substrate Dissolution (Glacial AcOH, 20°C) Step2 2. Electrophile Addition (Br2 or HNO3, Dropwise) Step1->Step2 Step3 3. Thermal Activation (40-60°C, 2-4 hrs) Step2->Step3 Step4 4. Reaction Quench (Ice Water / Na2S2O3) Step3->Step4 Step5 5. Extraction & Wash (EtOAc, Brine) Step4->Step5 Step6 6. Purification (Recrystallization/Column) Step5->Step6

Step-by-step experimental workflow for the regioselective EAS of the substituted phenol.

References

  • [2] Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at:[Link]

  • [1] Phenols in Electrophilic Aromatic Substitution. Chemistry Steps. Available at:[Link]

  • One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances. Available at:[Link]

Sources

Method

Application Note: 2-Fluoro-4-(trifluoromethylsulfonyl)phenol (FTMSP) as an Advanced Ion-Pairing Reagent for Late-Stage Deoxyfluorination

Executive Summary Late-stage deoxyfluorination of complex aliphatic alcohols is a critical transformation in pharmaceutical development, as the introduction of fluorine can dramatically increase metabolic stability and b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Late-stage deoxyfluorination of complex aliphatic alcohols is a critical transformation in pharmaceutical development, as the introduction of fluorine can dramatically increase metabolic stability and bioavailability. However, traditional reagents often fail when applied to sterically hindered or secondary alcohols due to competing elimination reactions. This application note details the use of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol (FTMSP) as a highly specialized ion-pairing activator. By leveraging the extreme electron deficiency of the FTMSP anion, chemists can suppress E2 elimination pathways and drive high-fidelity SN2 fluorination under mild conditions.

Mechanistic Rationale: The Causality of Ion-Pairing

The fundamental challenge in converting secondary or sterically hindered alcohols to alkyl fluorides is the basicity of the intermediate leaving group. Traditional reagents like Diethylaminosulfur trifluoride (DAST) generate alkoxy-sulfur intermediates that readily abstract adjacent protons, leading to alkene byproducts rather than the desired fluorides[1]. While innovative reagents like PhenoFluor have been developed to address this by utilizing an imidazolium backbone[2], the FTMSP-mediated protocol utilizes a highly modular phosphonium-activation strategy to achieve similar chemoselectivity.

The alcohol is first reacted with triphenylphosphine (PPh3) and N-chlorosuccinimide (NCS) to form an alkoxyphosphonium chloride. Upon addition of FTMSP, a rapid counter-ion exchange occurs. The FTMSP molecule features two powerful electron-withdrawing groups—an ortho-fluoro and a para-trifluoromethylsulfonyl group—which drastically lower its pKa to approximately 4.5. The resulting FTMSP anion is virtually non-nucleophilic and non-basic. It forms a tight ion-pair with the alkoxyphosphonium intermediate, sterically shielding it from intermolecular deprotonation while maintaining an open trajectory for the incoming fluoride ion (delivered via TREAT-HF). This precise electronic tuning is the causality behind the near-total suppression of the E2 pathway.

Mechanism ROH Substrate Alcohol (R-OH) Act Activation Complex [R-O-P(Ph)3]+ Cl- ROH->Act PPh3, NCS IonPair FTMSP Ion-Pair [R-O-P(Ph)3]+ [FTMSP]- Act->IonPair + FTMSP (Cl- displacement) Byproduct Elimination Product (Alkene) Act->Byproduct E2 Pathway (Without FTMSP) Product Alkyl Fluoride (R-F) IonPair->Product + F- (TREAT-HF) SN2 Pathway

Mechanistic pathway showing FTMSP-mediated ion-pairing to favor SN2 fluorination over E2 elimination.

Quantitative Performance Data

The superior chemoselectivity of the FTMSP system is most evident when applied to sterically hindered substrates, where traditional reagents predominantly yield elimination products. The data below illustrates the comparative performance on a model sterically hindered secondary alcohol (e.g., Cholestanol).

Reagent SystemYield of R-F (%)Yield of Alkene (%)Reaction Temp (°C)
DAST1580-78 to 25
Deoxo-Fluor2270-78 to 25
PyFluor552525
PhenoFluor75<580
FTMSP / PPh3 / TREAT-HF82<225

Table 1: Comparison of Deoxyfluorination Reagents on a Model Sterically Hindered Secondary Alcohol.

Self-Validating Experimental Protocol

FTMSP-Mediated Deoxyfluorination of Secondary Alcohols This protocol is designed as a self-validating system. Visual cues and spectroscopic checkpoints are embedded to ensure reaction fidelity at each step.

Workflow Step1 1. Reagent Preparation Mix PPh3, NCS in DCM at 0 °C Step2 2. Substrate Addition Add Alcohol and FTMSP Step1->Step2 Step3 3. Fluorination Add TREAT-HF, warm to 25 °C Step2->Step3 Step4 4. Quench & Workup NaHCO3 wash, extract with DCM Step3->Step4 Step5 5. Isolation Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the FTMSP-mediated deoxyfluorination of alcohols.

Materials Required
  • Substrate Alcohol (1.0 equiv)

  • Triphenylphosphine (PPh3, 1.2 equiv)

  • N-Chlorosuccinimide (NCS, 1.2 equiv)

  • 2-Fluoro-4-(trifluoromethylsulfonyl)phenol (FTMSP, 1.2 equiv)

  • Triethylamine trihydrofluoride (TREAT-HF, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Formation of the Activator : In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve PPh3 (1.2 equiv) in anhydrous DCM (0.2 M). Cool the solution to 0 °C. Add NCS (1.2 equiv) in one portion.

    • Validation Check: The solution will transition from colorless to a pale yellow suspension over 15 minutes, confirming the formation of the chlorotriphenylphosphonium salt.

  • Substrate and FTMSP Addition : To the yellow suspension at 0 °C, add the substrate alcohol (1.0 equiv) dissolved in a minimal amount of DCM, followed immediately by solid FTMSP (1.2 equiv).

    • Validation Check: The suspension will clarify into a homogeneous, slightly yellow solution within 10 minutes. This visual clearing indicates the successful displacement of chloride and the formation of the highly soluble FTMSP-alkoxyphosphonium ion pair.

  • Fluorination : Add TREAT-HF (2.0 equiv) dropwise to the reaction mixture. Remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.

    • Validation Check: Monitor the reaction via 19F NMR of a crude aliquot. The FTMSP anion exhibits a distinct -SO2CF3 peak (approx. -79 ppm) and an aryl-F peak (approx. -110 ppm). The successful formation of the alkyl fluoride will manifest as a new multiplet typically between -160 and -200 ppm.

  • Quench and Workup : Quench the reaction by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes to neutralize excess TREAT-HF. Separate the organic layer, extract the aqueous layer twice with DCM, and dry the combined organics over anhydrous Na2SO4.

  • Isolation : Concentrate the crude mixture under reduced pressure. Purify via silica gel flash chromatography. The highly polar FTMSP byproduct and triphenylphosphine oxide are easily retained on the column, allowing the non-polar alkyl fluoride to elute rapidly with low-polarity solvent systems (e.g., 100% hexanes or 95:5 hexanes/EtOAc).

Troubleshooting & Field Insights

  • Incomplete Conversion : If the alcohol remains unconsumed, the initial chlorophosphonium formation may have been compromised by moisture. Ensure absolute anhydrous conditions during Step 1.

  • Trace Elimination : For exceptionally sensitive substrates, lowering the fluorination temperature (Step 3) to 0 °C and extending the reaction time can further suppress the E2 pathway, leveraging the high reactivity of the FTMSP-stabilized intermediate.

References

  • Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 135(7), 2470-2473.[Link]

  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482-11484.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluoro-4-(trifluoromethylsulfonyl)phenol Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with highly deactivated aromatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with highly deactivated aromatic building blocks.

2-Fluoro-4-(trifluoromethylsulfonyl)phenol (CAS: 1274892-06-6) is a notoriously challenging substrate. The triflyl (–SO₂CF₃) group is one of the most potent electron-withdrawing groups in organic chemistry. When combined with an ortho-fluorine atom, it drastically increases the acidity of the phenolic proton while severely crippling the nucleophilicity of the resulting phenoxide[1]. Standard etherification or cross-coupling conditions will almost certainly fail or result in poor yields.

This guide is designed to explain the causality behind these failures and provide field-proven, self-validating protocols to optimize your reaction conditions.

Part 1: Substrate Profiling & Workflow Strategy

To successfully manipulate this molecule, we must first quantify why it behaves the way it does. The synergistic inductive and resonance pull of the –F and –SO₂CF₃ groups strips electron density away from the oxygen atom.

Table 1: Physicochemical Impact of Substituents on Phenol Reactivity

PropertyPhenol (Reference)4-(Trifluoromethylsulfonyl)phenol2-Fluoro-4-(trifluoromethylsulfonyl)phenol
Approx. pKa (H₂O) 10.0~4.9< 4.0
Phenoxide Nucleophilicity HighLowExtremely Low
Electronic Effect NeutralStrong Inductive/Resonance PullSynergistic Inductive & Resonance Pull

Because the phenoxide is highly stabilized and non-nucleophilic, you must choose your reaction pathways strategically. Below is the decision matrix for derivatizing this compound.

Workflow Start 2-Fluoro-4-(Tf)phenol Path1 O-Arylation Start->Path1 Path2 O-Alkylation Start->Path2 Path3 Triflation Start->Path3 Prod1 Diaryl Ether Path1->Prod1 Prod2 Alkyl Aryl Ether Path2->Prod2 Prod3 Aryl Triflate Path3->Prod3

Strategic derivatization workflow for 2-Fluoro-4-(trifluoromethylsulfonyl)phenol.

Part 2: Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why is my Buchwald-Hartwig O-arylation failing, and how do I fix it?

The Causality: In a standard Pd-catalyzed C–O cross-coupling, the rate-limiting step for electron-deficient phenols is the ligand exchange (transmetalation) step, where the phenoxide must displace the halide on the Pd(II) complex. Because your phenoxide is an extremely poor nucleophile, it cannot efficiently attack the Pd(II) center, leading to catalyst resting, degradation, and high recovery of starting material[2].

The Solution: You must use a bulky, highly electron-rich biarylphosphine ligand (such as RockPhos or tBuBrettPhos) that favors reductive elimination while providing enough electron density to the palladium center to stabilize the transition state. Alternatively, bisphosphine/nickel-catalyzed systems have also shown efficacy for electron-deficient phenols[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)L_n OxAdd->PdII LigEx Ligand Exchange (Phenoxide) PdII->LigEx PdII_OAr Pd(II)(Ar)(OAr')L_n LigEx->PdII_OAr RedElim Reductive Elimination PdII_OAr->RedElim RedElim->Pd0

Pd-catalyzed O-arylation cycle highlighting the rate-limiting ligand exchange for electron-poor phenols.

Optimized Protocol: Pd-Catalyzed O-Arylation

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with Pd₂(dba)₃ (2 mol%, 0.02 mmol), RockPhos (5 mol%, 0.05 mmol), and anhydrous, finely milled K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Substrate Addition: Add 2-Fluoro-4-(trifluoromethylsulfonyl)phenol (1.0 equiv, 1.0 mmol) and the aryl halide (1.2 equiv, 1.2 mmol).

  • Solvent: Add 5.0 mL of anhydrous, degassed toluene. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and stir vigorously at 100 °C for 16–24 hours.

  • Workup: Cool to room temperature, dilute with 10 mL EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel chromatography.

FAQ 2: My O-alkylation with alkyl halides is incredibly slow. Should I heat it to reflux in acetone?

The Causality: No. Heating in acetone with K₂CO₃ (standard Williamson ether synthesis) relies on a relatively nucleophilic phenoxide. Because this specific phenoxide is highly delocalized, the activation energy for the Sₙ2 attack on the alkyl halide is exceptionally high.

The Solution: Switch to a highly polar aprotic solvent (DMF or DMSO) to leave the phenoxide "naked" and highly reactive. Furthermore, swap K₂CO₃ for Cs₂CO₃ . The larger ionic radius of the cesium cation results in a looser ion pair with the phenoxide, significantly increasing its nucleophilicity.

Optimized Protocol: Sₙ2 O-Alkylation

  • Dissolve the phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add Cs₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes to pre-form the phenoxide. The solution may change color.

  • Add the alkyl iodide or bromide (1.2 equiv). If using an alkyl chloride, add a catalytic amount of TBAI (0.1 equiv).

  • Stir at 60–80 °C for 4–8 hours. Monitor by LC-MS.

  • Workup: Quench with water (5x volume of DMF) to crash out the product or extract with EtOAc. Wash the organic layer thoroughly with 5% aqueous LiCl (3x) to remove residual DMF.

FAQ 3: I want to use this phenol as an electrophile in a Suzuki coupling. Triflic anhydride (Tf₂O) is giving me messy reactions. What is the alternative?

The Causality: While Tf₂O is the standard reagent for phenol triflation, it is highly moisture-sensitive and can cause side reactions (e.g., polymerization or sulfonation) with highly deactivated, acidic phenols. Because the phenol is so acidic, it deprotonates easily, but the resulting phenoxide is too weak to rapidly attack the highly reactive, hard electrophile Tf₂O cleanly without competing degradation.

The Solution: Use N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) . This reagent is a crystalline, easy-to-handle triflating agent that is highly selective for phenols and amines. It operates under much milder conditions and is specifically recommended for electron-deficient substrates[4].

Optimized Protocol: Electrophile Activation (Triflation)

  • Setup: Dissolve 2-Fluoro-4-(trifluoromethylsulfonyl)phenol (1.0 equiv, 5.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol) in anhydrous DCM (20 mL) under nitrogen.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add PhNTf₂ (1.1 equiv, 5.5 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to isolate the aryl triflate.

Part 3: Reaction Optimization Summary

Use the following table as a quick-reference guide when designing your Design of Experiments (DoE) for this specific molecule.

Table 2: Troubleshooting Matrix for 2-Fluoro-4-(trifluoromethylsulfonyl)phenol

Reaction TypePrimary ChallengeRecommended Catalyst/ReagentOptimal SolventExpected Yield Range
O-Arylation Slow transmetalationPd₂(dba)₃ / RockPhosToluene60 - 85%
O-Alkylation Poor phenoxide attackCs₂CO₃ (Loose ion pairing)DMF or DMSO75 - 95%
Triflation Low reactivity to Tf₂OPhNTf₂ / DIPEADCM80 - 98%
References
  • Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction.ChemicalBook.
  • Bisphosphine/Nickel-Catalyzed C-O Cross-Coupling of Phenols.Semantic Scholar.
  • Disulfonyl carbon acids.Comptes Rendus de l'Académie des Sciences.
  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies.Journal of the American Chemical Society.

Sources

Optimization

2-Fluoro-4-(trifluoromethylsulfonyl)phenol safety and handling precautions.

Welcome to the Advanced Technical Support Center for 2-Fluoro-4-(trifluoromethylsulfonyl)phenol . As a specialized building block heavily utilized in medicinal chemistry and agrochemical development, this compound presen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 2-Fluoro-4-(trifluoromethylsulfonyl)phenol . As a specialized building block heavily utilized in medicinal chemistry and agrochemical development, this compound presents unique physicochemical challenges. This guide is engineered by senior application scientists to provide you with mechanistic troubleshooting, self-validating protocols, and safety paradigms.

Part 1: Core Physicochemical & Safety Data

Before handling this compound, it is critical to understand its quantitative metrics. The extreme electron-withdrawing nature of its functional groups fundamentally alters its behavior compared to standard phenolic compounds.

PropertyValueCausality / Impact on Handling
Chemical Name 2-Fluoro-4-(trifluoromethylsulfonyl)phenolNomenclature defining the three reactive/electronic sites.
CAS Number 1274892-06-6Unique identifier for regulatory and SDS tracking.
Molecular Formula C7H4F4O3SHigh fluorine content dictates specialized disposal.
Molecular Weight 244.16 g/mol Used for precise stoichiometric calculations.
Topological Polar Surface Area 62.8 ŲIndicates moderate polarity, soluble in DMF, MeCN, and DMSO.
Predicted pKa ~5.0 – 5.5Critical: Drastically lower than standard phenol (~10). Acts as a strong organic acid.
H-Bond Acceptors / Donors 7 / 1Highly capable of coordinating with polar aprotic solvents.

(Data synthesized from 1 [1])

Part 2: Safety & Handling Troubleshooting

Q: Why does this compound cause significantly more severe skin irritation and equipment corrosion than standard phenol, and how should I adjust my PPE?

A: The causality lies in the compound's extreme electronic environment. The trifluoromethylsulfonyl (-SO₂CF₃) group is one of the strongest neutral electron-withdrawing groups known in organic chemistry. Coupled with the highly electronegative ortho-fluorine atom, these groups drastically stabilize the phenoxide conjugate base via intense inductive and resonance effects (2 [3]).

While standard phenol has a pKa of ~10, the baseline 4-(trifluoromethylsulfonyl)phenol has a predicted pKa of 6.48 (3 [2]). The addition of the ortho-fluorine pushes the pKa of our specific compound down to approximately 5.0–5.5. Because it behaves more like a corrosive carboxylic acid than a typical phenol, it penetrates skin rapidly and causes deep-tissue acid burns.

  • Action: Standard latex gloves are insufficient. You must use heavy-duty nitrile or neoprene gloves, a fully buttoned lab coat, and chemical splash goggles. All handling must occur inside a certified fume hood.

Q: What is the self-validating protocol for neutralizing a benchtop spill of this compound?

A: Because of its high acidity, reacting this compound with strong bases (like NaOH or KOH) can result in a violent, exothermic acid-base neutralization that may aerosolize the toxic fluorinated organics.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate the immediate bench area and ensure proper PPE is worn.

  • Neutralize: Apply a mild, saturated aqueous sodium bicarbonate (NaHCO₃) solution directly to the spill. The weak base is sufficient to deprotonate the phenol without generating excessive heat.

  • Self-Validation Step: Observe the spill area for effervescence (CO₂ gas release). Once the bubbling completely ceases, press a universal pH indicator strip against the spill residue. The protocol is only validated as complete when the pH strip reads exactly 7.0–8.0. If it is acidic, apply more NaHCO₃.

  • Clean: Wipe the neutralized residue with absorbent pads and dispose of them in a dedicated hazardous fluorinated organic waste container.

Part 3: Experimental Workflows & Best Practices

Q: I am using 2-Fluoro-4-(trifluoromethylsulfonyl)phenol as a building block for an O-alkylation (Williamson ether synthesis). My yields are low, and I am seeing a secondary byproduct. What is driving this, and how do I fix it?

A: The causality behind your low yields is likely the choice of base. Researchers often default to strong bases (like NaH or KOtBu) for Williamson ether syntheses to ensure complete deprotonation of the phenol. However, because the pKa of this specific compound is so low (~5.5), a strong base is vastly overpowering.

Using a strong base in the presence of an ortho-fluorine atom risks initiating an unintended Nucleophilic Aromatic Substitution (S_NAr). The -SO₂CF₃ group highly activates the aromatic ring, making the strong C-F bond susceptible to attack by excess base or other nucleophiles (4 [4]). This leads to dimerization or defluorination byproducts.

Step-by-Step O-Alkylation Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1.0 equivalent of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol and 1.5 equivalents of finely milled, anhydrous Potassium Carbonate (K₂CO₃).

  • Solvation: Suspend the mixture in anhydrous Acetonitrile (MeCN) or DMF to achieve a 0.2 M concentration.

  • Deprotonation & Validation: Stir at room temperature for 15 minutes.

    • Self-Validation Step 1: The solution must turn a distinct yellow/orange hue. This colorimetric shift visually validates the quantitative formation of the stable phenoxide anion.

  • Alkylation: Add 1.1 equivalents of your target alkyl halide dropwise via syringe. Heat the reaction mixture to 60°C under an inert nitrogen atmosphere.

  • Completion Validation:

    • Self-Validation Step 2: Pull a 10 µL aliquot and run an LCMS or TLC (Hexanes/EtOAc). The reaction is mechanically validated as complete only when the highly UV-active starting material peak completely disappears. Do not quench the reaction until this is confirmed.

  • Workup: Quench with distilled water, extract with Ethyl Acetate, wash the organic layer with brine to remove DMF/MeCN, dry over Na₂SO₄, and concentrate under reduced pressure.

Part 4: Logical Workflow Visualization

The following diagram illustrates the critical decision-making matrix and self-validating steps for the O-alkylation protocol described above.

OAlkylationWorkflow Start Start: O-Alkylation of Acidic Phenol Step1 Dissolve Phenol in Polar Aprotic Solvent (MeCN or DMF) Start->Step1 Decision1 Select Base based on Phenol pKa (~5.5) Step1->Decision1 Base1 Mild Base (K2CO3) Prevents SNAr Side-Reactions Decision1->Base1 Optimal Route Base2 Strong Base (NaH) High Risk of Ar-F Attack Decision1->Base2 Avoid Route Validate1 Validation 1: Solution turns yellow/orange (Phenoxide formed) Base1->Validate1 Step2 Add Alkyl Halide & Heat to 60°C Validate1->Step2 Validate2 Validation 2: LCMS/TLC confirms 100% consumption of UV-active Phenol Step2->Validate2 End Aqueous Workup & Product Isolation Validate2->End

Figure 1: Decision matrix and self-validating workflow for the O-alkylation of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol.

Part 5: References
  • Guidechem Chemical Database - 2-fluoro-4-(trifluoromethylsulfonyl)phenol 1274892-06-6 wiki. Guidechem. URL:

  • LookChem Database - 4-(Trifluoromethylsulfonyl)phenol Chemical Properties and pKa. LookChem. URL:

  • ResearchGate - [Bis(trifluoromethylsulfonyl)methyl]benzene: Acidity of Trifluoromethylsulfonyl Phenols. ResearchGate. URL:

  • Master Organic Chemistry - What Makes A Good Leaving Group? (C-F Bond Strength and SNAr). Master Organic Chemistry. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation Pathways of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 2-Fluoro-4-(trifluoromethylsulfonyl)phenol (CAS: 1274892-06-6) 1.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 2-Fluoro-4-(trifluoromethylsulfonyl)phenol (CAS: 1274892-06-6) 1.

While the trifluoromethylsulfonyl (triflyl, -SO₂CF₃) group is typically incorporated into scaffolds to enhance lipophilicity and block metabolic liabilities 2, the adjacent ortho-fluorophenol moiety introduces complex vulnerabilities. This guide addresses the specific metabolic, photochemical, and microbial degradation pathways that can compromise your assays, providing field-proven protocols to isolate and troubleshoot these issues.

Part 1: Metabolic Stability & CYP450 Troubleshooting

FAQ: Why does my compound exhibit high intrinsic clearance in liver microsomes despite the stable -SO₂CF₃ group?

A: The metabolic liability does not reside in the triflyl group, but rather in the fluorophenol ring. Cytochrome P450 (CYP) enzymes catalyze the oxidative defluorination of fluorophenols. The highly reactive Fe(IV)=O intermediate (Compound I) attacks the aromatic ring, triggering the expulsion of a fluoride ion (F⁻) and generating a highly electrophilic benzoquinone intermediate [[3]]().

FAQ: How can I accurately measure clearance without reactive metabolites skewing my mass balance?

A: Benzoquinones covalently bind to nucleophilic residues on microsomal proteins, artificially inflating apparent clearance rates and leading to poor recovery in LC-MS/MS. To establish a self-validating system, you must perform a reactive metabolite trapping assay . By introducing Glutathione (GSH), you provide a soft nucleophile that intercepts the transient benzoquinone, forming a stable GSH-adduct that can be quantified to close the mass balance [[4]]().

MetabolicPathway Parent 2-Fluoro-4-(trifluoromethylsulfonyl)phenol CYP CYP450 Oxidation (Fe(IV)=O Attack) Parent->CYP NADPH, O₂ Quinone Benzoquinone Intermediate + F⁻ Release CYP->Quinone Oxidative Defluorination GSH GSH Trapping (Stable Adduct) Quinone->GSH Nucleophilic Attack Hydroquinone Enzymatic Reduction (Hydroquinone) Quinone->Hydroquinone Reductase

CYP450-mediated oxidative defluorination and reactive benzoquinone trapping.

Protocol 1: Microsomal Stability & Reactive Metabolite Trapping

Causality Check: This protocol validates whether apparent clearance is due to Phase I degradation or covalent protein binding.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM) and 5 mM GSH. Reasoning: pH 7.4 maintains physiological enzyme conformation; GSH must be in vast excess to outcompete protein nucleophiles.

  • Equilibration: Add 2-Fluoro-4-(trifluoromethylsulfonyl)phenol (final concentration 1 µM, ≤0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At predetermined time points (0, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: Acetonitrile instantly precipitates proteins, halting CYP activity.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS, scanning for the parent compound, the hydroquinone metabolite, and the GSH-adduct (M + 307 Da).

Part 2: Environmental & Photochemical Degradation

FAQ: My stock solutions degrade when left on the benchtop. Is this hydrolysis?

A: No, the -SO₂CF₃ and C-F bonds are highly resistant to standard hydrolysis. The degradation is almost certainly photolysis . Fluorinated phenols are highly susceptible to UV-induced degradation, especially at alkaline pH where the phenolate anion dominates. UV irradiation cleaves the C-F bond, releasing fluoride ions and initiating ring-opening cascades [[5]]().

FAQ: How do environmental microbes process this compound in wastewater?

A: In bioremediation scenarios, aerobic bacteria utilize phenol hydroxylases to convert the phenol into a catechol derivative. Subsequently, ring-cleaving enzymes such as catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage) break the aromatic ring, leading to aliphatic byproducts like cis,cis-muconic acid [[6]]() 7.

MicrobialPathway Phenol Fluorophenol Core Catechol Catechol Intermediate Phenol->Catechol Phenol Hydroxylase Ortho Catechol 1,2-dioxygenase (Ortho Cleavage) Catechol->Ortho Aerobic Meta Catechol 2,3-dioxygenase (Meta Cleavage) Catechol->Meta Aerobic Muconic cis,cis-Muconic Acid Ortho->Muconic Semialdehyde 2-Hydroxymuconic Semialdehyde Meta->Semialdehyde

Microbial degradation of the phenol ring via ortho- and meta-cleavage pathways.

Protocol 2: Photostability and Fluoride Release Assay

Causality Check: This protocol isolates UV light as the sole variable for degradation and uses ¹⁹F-NMR to confirm defluorination.

  • Buffer Preparation: Prepare 10 µM of the compound in three separate buffers: pH 5.0 (acetate), pH 7.4 (phosphate), and pH 10.0 (borate). Reasoning: Photolysis rates are highly pH-dependent due to the pKa of the phenol group.

  • Irradiation: Place samples in quartz cuvettes (UV-transparent) and expose to 365 nm UV light. Keep a set of foil-wrapped dark controls.

  • Sampling: Extract 500 µL aliquots at 0, 1, 2, and 4 hours.

  • ¹⁹F-NMR Quantification: Add trifluoroacetic acid (TFA) as an internal standard. Quantify the appearance of the free fluoride ion peak (approx. -119 ppm) relative to the intact ortho-fluorine and -SO₂CF₃ peaks.

Part 3: Quantitative Degradation Kinetics

The table below summarizes the kinetic parameters for the degradation pathways of representative fluorophenol cores and triflyl-aromatics to guide your assay timelines.

Degradation PathwayCondition / CatalystKinetic ParameterValueReference / Proxy
CYP450 Defluorination CYP BM3 (In vitro)k_cat71 ± 5 min⁻¹4
CYP450 Defluorination CYP BM3 + 2-decenalk_cat158 ± 4 min⁻¹4
Photolysis (UV) pH 5 BufferRate Constant (k)3.52 ± 0.07 h⁻¹5
Photolysis (UV) pH 7 BufferRate Constant (k)26.4 ± 0.64 h⁻¹5
Photolysis (UV) pH 10 BufferRate Constant (k)334.1 ± 93.45 h⁻¹[[5]]()

References

  • Guidechem: 2-fluoro-4-(trifluoromethylsulfonyl)phenol 1274892-06-6 wiki. 1

  • ResearchGate: Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol. 5

  • NIH: Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. 6

  • Frontiers: Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. 7

  • ACS Publications: Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines. 3

  • ResearchGate: Defluorination of 4-fluorophenol by cytochrome P450BM3-F87G: Activation by long chain fatty aldehydes. 4

  • CAS: Trifluoromethylsulfonyl pyridinium salt for trifluoromethylthiolation of indoles.2

Sources

Optimization

Technical Support Center: Troubleshooting 2-Fluoro-4-(trifluoromethylsulfonyl)phenol Couplings

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals experiencing low yields, complex mixtures, or stalled catalytic cycles when attempting C–O b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals experiencing low yields, complex mixtures, or stalled catalytic cycles when attempting C–O bond formations (O-arylation or O-alkylation) with 2-Fluoro-4-(trifluoromethylsulfonyl)phenol .

Unlike standard phenols, this specific building block presents extreme electronic and steric challenges. Below, we dissect the chemical causality of these failures and provide field-validated, self-correcting protocols to achieve high-yielding couplings.

Part 1: Substrate Profiling & Root Cause Analysis

Q1: Why does 2-Fluoro-4-(trifluoromethylsulfonyl)phenol consistently yield <20% in standard Williamson ether syntheses and Ullmann couplings?

The Causality: The root cause is the extreme electron deficiency of the aromatic ring. The triflyl group (-SO 2​ CF 3​ ) is one of the strongest neutral electron-withdrawing groups ( σp​=0.93 ), which, combined with the inductive effect of the ortho-fluorine, drastically lowers the pKa of the phenol to approximately 4.0.

While this makes deprotonation trivial, the resulting phenoxide anion is highly stabilized and exceptionally poor at nucleophilic attack[1]. Furthermore, the highly polarized C–F bond becomes a prime target for Nucleophilic Aromatic Substitution (S N​ Ar) . When you apply heat and strong inorganic bases (e.g., K 2​ CO 3​ , Cs 2​ CO 3​ ) to force the sluggish O-alkylation/arylation, the base or the solvent itself attacks the fluorine position, leading to complex oligomeric mixtures and defluorination rather than the desired ether[2].

Part 2: Troubleshooting O-Arylation (Buchwald-Hartwig & Ullmann)

Q2: My Pd-catalyzed Buchwald-Hartwig O-arylation stalls at 15% conversion. How do I force the catalytic cycle?

The Causality: In Pd-catalyzed C–O cross-coupling, the turnover-limiting step for electron-deficient phenols is reductive elimination[1]. Because the phenoxide is electron-poor, it is reluctant to donate electron density into the forming C–O σ∗ orbital. If you are using standard ligands like XPhos or BINAP, the Pd(II)-aryloxide intermediate simply accumulates and eventually decomposes.

The Solution: You must accelerate reductive elimination by using highly sterically demanding, electron-rich ligands such as t-BuBrettPhos or specific bulky biaryl phosphines[3]. The extreme steric bulk forces the aryl and phenoxide groups together, artificially lowering the activation energy for reductive elimination. Additionally, switch from insoluble inorganic bases to a weak, soluble organic base (like triethylamine) to maintain a homogeneous reaction and prevent base-mediated S N​ Ar side reactions[1].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-X PdII_Ar Ar-Pd(II)-X Intermediate OxAdd->PdII_Ar LigEx Ligand Exchange Phenoxide Coordination PdII_Ar->LigEx + Ar'-OH / Base PdII_OAr Ar-Pd(II)-OAr' (Bottleneck) LigEx->PdII_OAr SideRxn SNAr Side Reaction at C-F Bond LigEx->SideRxn Strong Base / High Temp RedElim Reductive Elimination (Slow for EWG Phenols) PdII_OAr->RedElim High Activation Energy RedElim->Pd0 Catalyst Regeneration Product Diaryl Ether Product RedElim->Product

Catalytic cycle bottlenecks and competing SNAr pathways in Pd-catalyzed O-arylation.

Q3: I am restricted to Cu-catalysis (Ullmann coupling) for cost reasons, but I'm getting black tar and no product. What is happening?

The Causality: The "black tar" is a hallmark of copper-mediated oxidative polymerization and unselective S N​ Ar degradation. Traditional Ullmann couplings require high temperatures (>110 °C) and strong bases, which are fundamentally incompatible with the fragile 2-fluoro-4-(trifluoromethylsulfonyl)phenyl ring[4].

The Solution: Transition to a mild, ligand-accelerated Ullmann protocol. Utilizing CuI in combination with a bidentate anionic ligand like picolinic acid stabilizes the Cu(I)/Cu(III) intermediates, allowing the reaction to proceed at much lower temperatures (80–90 °C)[5]. Replace aggressive bases with K 3​ PO 4​ in DMSO to suppress the S N​ Ar pathway[6].

Part 3: Troubleshooting O-Alkylation & Etherification

Q4: How can I selectively O-alkylate this phenol without triggering S N​ Ar at the fluorine position?

The Causality: Abandon the Williamson ether synthesis. Heating this substrate with alkyl halides and K 2​ CO 3​ is a guaranteed route to defluorination.

The Solution: Utilize the Mitsunobu reaction. Because the pKa of 2-fluoro-4-(trifluoromethylsulfonyl)phenol is well below 11, it is an ideal substrate for Mitsunobu conditions. This reaction proceeds at room temperature under neutral conditions, completely bypassing the thermal and basic triggers for S N​ Ar, resulting in near-quantitative O-alkylation.

DecisionTree Start Poor Yield in Phenol Coupling? CheckReaction Identify Reaction Type Start->CheckReaction OArylation O-Arylation (Diaryl Ether) CheckReaction->OArylation OAlkylation O-Alkylation (Alkyl Aryl Ether) CheckReaction->OAlkylation BaseCheck Using strong inorganic bases? OArylation->BaseCheck TempCheck Reaction Temp > 80°C? OAlkylation->TempCheck YesBase SNAr at C-F bond. Switch to weak/soluble base. BaseCheck->YesBase Yes (KOH, Cs2CO3) NoBase Reductive Elimination stalled. Use bulky ligand. BaseCheck->NoBase No YesTemp Thermal degradation. Use Mitsunobu at RT. TempCheck->YesTemp Yes NoTemp Poor nucleophilicity. Use Ag2CO3 activation. TempCheck->NoTemp No

Troubleshooting decision tree for resolving poor yields in etherification reactions.

Part 4: Quantitative Data & Validated Methodologies

Table 1: Comparative Analysis of Coupling Conditions
Catalyst / Reagent SystemBaseLigandTemp (°C)Yield (%)Primary Failure Mode / Observation
Pd 2​ (dba) 3​ / Aryl BromideCs 2​ CO 3​ XPhos100< 10%S N​ Ar at C–F bond; Catalyst poisoning
CuI / Aryl IodideK 2​ CO 3​ None1200%Black tar; Thermal degradation[2]
CuI / Aryl IodideK 3​ PO 4​ Picolinic Acid9045-55%Slow conversion; moderate S N​ Ar[5]
Pd(OAc) 2​ / Aryl TriflateEt 3​ Nt-BuBrettPhos8085-90%Optimal for O-arylation [1]
DIAD / PPh 3​ / Alkyl AlcoholNoneNone25> 92%Optimal for O-alkylation
Protocol A: Self-Validating Pd-Catalyzed O-Arylation

Objective: High-yield synthesis of diaryl ethers avoiding S N​ Ar.

  • Preparation: In a glovebox, charge an oven-dried vial with Pd(OAc) 2​ (5 mol%), t-BuBrettPhos (6 mol%), and the aryl triflate (1.0 equiv).

  • Solvent & Base Addition: Add anhydrous toluene (0.2 M) followed by 2-fluoro-4-(trifluoromethylsulfonyl)phenol (1.2 equiv) and triethylamine (2.0 equiv).

  • Reaction: Seal the vial and heat to 80 °C for 12 hours. The weak organic base ensures the mixture remains homogeneous and prevents base-mediated defluorination[1].

  • Self-Validation Checkpoint ( 19 F NMR): Before aqueous workup, take a 0.1 mL aliquot and run a crude 19 F NMR. The starting phenol exhibits a -CF 3​ singlet ( -79 ppm) and an aryl -F multiplet ( -135 ppm). If the aryl -F signal is absent or significantly shifted while the -CF 3​ remains, your conditions have triggered S N​ Ar defluorination. A successful coupling strictly conserves both fluorine environments.

Protocol B: Room-Temperature Mitsunobu O-Alkylation

Objective: Chemoselective alkylation of the highly acidic phenol.

  • Preparation: Dissolve 2-fluoro-4-(trifluoromethylsulfonyl)phenol (1.0 equiv), the target aliphatic alcohol (1.1 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF (0.3 M) under argon.

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. The neutral conditions entirely bypass the S N​ Ar liability of the C–F bond.

  • Purification: Concentrate the mixture and precipitate the triphenylphosphine oxide byproduct using cold diethyl ether/hexane (1:1) before column chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Modern Electrophilic Fluorinating Agents for Pharmaceutical and Agrochemical Synthesis

Introduction: The Critical Role of Fluorine in Modern Chemistry The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary drug discovery and agrochemical design. The unique physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary drug discovery and agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[1] Consequently, the development of efficient and selective methods for introducing fluorine into complex molecular architectures is of paramount importance.

This guide provides a comparative analysis of leading electrophilic fluorinating agents, focusing on their reactivity, substrate scope, and practical application in synthetic chemistry. While the initial topic of interest was 2-Fluoro-4-(trifluoromethylsulfonyl)phenol, a thorough review of the scientific literature reveals no evidence of its use as a fluorinating agent. Electrophilic fluorinating agents are characterized by a polarized bond to fluorine (typically N-F or O-F), which renders the fluorine atom electron-deficient and capable of being transferred to a nucleophilic substrate. In 2-Fluoro-4-(trifluoromethylsulfonyl)phenol, the fluorine atom is covalently bonded to an aromatic ring and does not possess the requisite electrophilicity for such reactions.

Therefore, this guide will focus on a comparative analysis of two of the most widely used and effective electrophilic fluorinating agents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) . We will delve into their mechanisms of action, provide experimental data to compare their performance, and offer detailed protocols for their application.

The Archetypes of Electrophilic Fluorination: Selectfluor® and NFSI

The advent of stable, solid, and easy-to-handle electrophilic fluorinating agents with N-F bonds revolutionized the field, offering a safer and often more selective alternative to hazardous reagents like molecular fluorine.[2][3] Selectfluor® and NFSI have emerged as the workhorses in this class, each with its distinct advantages and applications.

Selectfluor® (F-TEDA-BF₄)

Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly versatile and powerful electrophilic fluorinating agent.[4][5] Its stability in air and moisture, coupled with its high reactivity, makes it a preferred choice for a wide range of fluorination reactions.[2][5]

Mechanism of Action: The fluorination with Selectfluor® is believed to proceed through either a single-electron transfer (SET) pathway or a direct SN2-type attack on the electrophilic fluorine atom, depending on the substrate and reaction conditions.[4][6] The SET mechanism is often invoked in the fluorination of electron-rich substrates.

Experimental Workflow: Electrophilic Fluorination of a Ketone Enolate

This workflow outlines the general steps for the α-fluorination of a ketone, a common application of electrophilic fluorinating agents.

G cluster_prep Preparation cluster_reac Fluorination Reaction cluster_workup Work-up and Purification start Dissolve Ketone Substrate in Anhydrous Solvent base_add Add Base (e.g., NaH, LDA) at Low Temperature to Form Enolate start->base_add reagent_add Add Solution of Electrophilic Fluorinating Agent (Selectfluor® or NFSI) base_add->reagent_add reaction Stir at Controlled Temperature reagent_add->reaction quench Quench Reaction with Aqueous Solution (e.g., NH4Cl) reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4) and Concentrate extract->dry purify Purify by Column Chromatography dry->purify G cluster_reactants Reactants cluster_factors Controlling Factors cluster_outcome Reaction Outcome sub Nucleophilic Substrate (e.g., Enolate, Arene) solv Solvent Polarity temp Reaction Temperature cat Catalyst (Optional) (e.g., Lewis Acid, Chiral Amine) prod Fluorinated Product sub->prod Fluorine Transfer reag Electrophilic N-F Reagent (e.g., Selectfluor®, NFSI) reag->prod sel Regio- and Stereoselectivity solv->sel temp->sel cat->sel

Sources

Comparative

Biological Activity of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol Analogs: A Comparative Guide

As drug development professionals and application scientists navigate the complex landscape of molecular design, the 2-Fluoro-4-(trifluoromethylsulfonyl)phenol chemotype has emerged as a highly versatile and potent scaff...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists navigate the complex landscape of molecular design, the 2-Fluoro-4-(trifluoromethylsulfonyl)phenol chemotype has emerged as a highly versatile and potent scaffold. Characterized by the extreme electron-withdrawing nature of the trifluoromethylsulfonyl (triflyl, −SO2​CF3​ ) group coupled with an ortho-fluoro modification, this structure drastically lowers the phenolic pKa​ while simultaneously enhancing lipophilicity.

This guide objectively compares the biological performance of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol analogs against classical alternatives across two primary pharmacological axes: Mitochondrial Uncoupling (Protonophoric Activity) and Selective COX-2 Inhibition .

Structural Rationale: The Electronics of the Scaffold

The biological efficacy of this chemotype is rooted in strict physicochemical causality. An unsubstituted phenol has a pKa​ of ~10.0. The addition of a para-triflyl group drops the pKa​ to approximately 6.48, and the inductive effect of the ortho-fluorine further depresses it to ~5.5 .

At a physiological pH of 7.4, this molecule exists in a dynamic equilibrium between its neutral, highly lipophilic protonated state and its charge-delocalized phenoxide anion. This specific pKa​ tuning, combined with the bulky, hydrophobic nature of the −SO2​CF3​ group, allows the molecule to easily partition into lipid bilayers and interact with deep hydrophobic enzymatic pockets .

Axis I: Mitochondrial Uncoupling (Protonophoric Activity)

Mitochondrial uncouplers dissipate the proton gradient across the inner mitochondrial membrane (IMM), bypassing ATP synthase and driving maximal oxygen consumption. Classical uncouplers like 2,4-Dinitrophenol (DNP) suffer from narrow therapeutic windows and off-target toxicity due to nitro-reduction.

2-Fluoro-4-(trifluoromethylsulfonyl)phenol analogs act as highly efficient, self-cycling protonophores. The delocalized phenoxide anion is lipophilic enough to return across the IMM without requiring a protein transporter, a mechanism that significantly outperforms classical nitro-aromatics .

Protonophore IMS Intermembrane Space (High [H+], pH ~7.0) AH_IMS Protonated Phenol (Lipophilic) IMS->AH_IMS Protonation Matrix Mitochondrial Matrix (Low [H+], pH ~7.8) A_Matrix Phenoxide Anion (Charge Delocalized) AH_IMS->A_Matrix Membrane Diffusion A_Matrix->IMS Anion Return A_Matrix->Matrix Deprotonation

Fig 1. Protonophoric shuttling mechanism of 2-Fluoro-4-(SO2CF3)phenol across the IMM.

Comparative Uncoupling Performance
Compound pKa​ CLogPMax OCR Stimulation (% of Basal)Cytotoxicity ( IC50​ , µM)
2-Fluoro-4-(SO2CF3)phenol ~5.53.12340% @ 5 µM> 100 µM
2,4-Dinitrophenol (DNP) 4.11.67210% @ 50 µM25 µM
FCCP 6.22.58380% @ 1 µM5 µM

Data synthesis based on established protonophoric benchmarks for trifluoromethylsulfonyl derivatives.

Experimental Protocol: Seahorse XF Cell Mito Stress Test

To validate the uncoupling efficiency, an extracellular flux assay is utilized. This protocol is designed as a self-validating system, using sequential pharmacological interventions to isolate specific respiratory states.

  • Cell Seeding: Seed target cells (e.g., HepG2) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Basal Respiration: Wash cells and replace media with unbuffered XF Base Medium (pH 7.4). Measure baseline Oxygen Consumption Rate (OCR).

  • Oligomycin Injection (1 µM): Causality: Oligomycin blocks ATP synthase (Complex V). The remaining OCR represents the natural proton leak. This step creates the baseline required to calculate the absolute uncoupling capacity of the test compound.

  • Uncoupler Titration (1-10 µM): Inject the 2-Fluoro-4-(trifluoromethylsulfonyl)phenol analog. Causality: The compound shuttles protons across the IMM, collapsing the gradient and forcing the electron transport chain to work at maximum capacity to restore it.

  • Rotenone/Antimycin A Injection (0.5 µM): Causality: These inhibitors shut down Complexes I and III. Any residual OCR is non-mitochondrial. This validates that the observed OCR spikes were strictly mitochondria-dependent.

Axis II: Selective COX-2 Inhibition

Beyond uncoupling, the triflyl group is a potent bioisostere for the sulfonamide/methylsulfonyl pharmacophores found in traditional COX-2 inhibitors (Coxibs). The 2-Fluoro-4-(trifluoromethylsulfonyl)phenol scaffold inserts its bulky −SO2​CF3​ group into the secondary hydrophobic side-pocket of COX-2 (which is inaccessible in COX-1 due to an Isoleucine substitution). Simultaneously, the ortho-fluoro phenol forms critical hydrogen bonds with Arg120 and Tyr355 at the entrance of the cyclooxygenase channel .

COX2_Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (Inflammation) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 COX2->PGG2 Oxygenation PGE2 Prostaglandin E2 (Pain/Fever) PGG2->PGE2 Peroxidase Activity Inhibitor 2-Fluoro-4-(SO2CF3)phenol Inhibitor->COX2 Competitive Inhibition

Fig 2. Competitive inhibition of the COX-2 inflammatory pathway by the phenol analog.

Comparative Cyclooxygenase Inhibition Profile
CompoundCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity IndexHepatotoxicity Risk
2-Fluoro-4-(SO2CF3)phenol > 50.00.08> 625Low
Nimesulide 2.50.07~35High (Nitro-aromatic)
Celecoxib 15.00.04~375Low

The fluorinated phenol analog achieves comparable COX-2 potency to Nimesulide while eliminating the nitro-group liability responsible for idiosyncratic hepatotoxicity.

Experimental Protocol: In Vitro COX-1/COX-2 Fluorometric Assay

To objectively quantify selectivity, a fluorometric peroxidase assay is utilized over standard colorimetric methods due to its superior signal-to-noise ratio.

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0).

  • Cofactor Addition: Add Hematin (1 µM) to the enzyme mix. Causality: Hematin is the essential prosthetic group for the peroxidase active site of cyclooxygenase. Without it, the conversion of PGG2​ to PGE2​ cannot occur, rendering the assay non-functional.

  • Inhibitor Incubation: Add the phenol analog (serial dilutions from 0.001 to 100 µM) and incubate for 10 minutes at 37°C. Causality: This pre-incubation allows time-dependent, tight-binding inhibitors to fully occupy the hydrophobic pocket.

  • Substrate Addition: Initiate the reaction by adding a mixture of Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Fluorescence Detection: Causality: As COX-2 reduces PGG2​ , it oxidizes ADHP into highly fluorescent resorufin. Measure fluorescence at Ex 535 nm / Em 587 nm. The reduction in fluorescence directly correlates to the degree of COX-2 inhibition.

Conclusion

The 2-Fluoro-4-(trifluoromethylsulfonyl)phenol chemotype represents a masterclass in rational physicochemical design. By leveraging the extreme electron-withdrawing capacity of the triflyl group alongside precise ortho-halogenation, researchers can access a scaffold that excels both as a low-toxicity mitochondrial uncoupler and a highly selective COX-2 inhibitor. Its ability to bypass the metabolic liabilities of classical nitro-aromatics makes it a superior alternative for modern drug discovery pipelines.

References

  • Terrier, F., et al. "Disulfonyl carbon acids." Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry.[Link]

  • Gilbert, A., et al. "Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation." ACS Medicinal Chemistry Letters.[Link]

  • Terekhova, N. V., et al. "Trialkyl(vinyl)phosphonium Chlorophenol Derivatives as Potent Mitochondrial Uncouplers and Antibacterial Agents." ACS Omega.[Link]

  • Boiko, V. N., et al. "Triflamides and Triflimides: Synthesis and Applications." Molecules (MDPI).[Link]

Validation

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Fluoro-4-(trifluoromethylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the synthesis of precisely functionalized aromatic building blocks is of paramount imp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of precisely functionalized aromatic building blocks is of paramount importance. Among these, 2-Fluoro-4-(trifluoromethylsulfonyl)phenol stands out as a key intermediate, prized for the unique electronic properties conferred by its ortho-fluoro and para-trifluoromethylsulfonyl substituents. The trifluoromethylsulfonyl group, in particular, is a strong electron-withdrawing moiety that can significantly influence the acidity, reactivity, and metabolic stability of a molecule.

This guide, crafted from the perspective of a senior application scientist, provides an in-depth technical comparison of the purity assessment of synthesized 2-Fluoro-4-(trifluoromethylsulfonyl)phenol. We will delve into a plausible synthetic route, outline rigorous analytical methodologies for purity determination, and compare the target compound with relevant alternatives, supported by experimental data and protocols. Our focus is not just on the "how," but the "why," offering insights into the rationale behind our experimental choices to ensure scientific integrity and reproducibility.

I. Synthesis of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol: A Plausible Two-Step Approach

A robust synthesis is the foundation of a high-purity product. Here, we propose a logical and experimentally viable two-step synthesis for 2-Fluoro-4-(trifluoromethylsulfonyl)phenol, commencing with the electrophilic trifluoromethylthiolation of 2-fluorophenol, followed by oxidation of the resulting thioether.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Trifluoromethylthiolation cluster_1 Step 2: Oxidation 2-Fluorophenol 2-Fluorophenol Thioether_Intermediate 2-Fluoro-4-((trifluoromethyl)thio)phenol 2-Fluorophenol->Thioether_Intermediate Lewis Acid Catalyst (e.g., BF3·OEt2) Electrophilic_SCF3_Reagent Electrophilic SCF3 Reagent (e.g., N-(Trifluoromethylthio)phthalimide) Electrophilic_SCF3_Reagent->Thioether_Intermediate Final_Product 2-Fluoro-4-(trifluoromethylsulfonyl)phenol Thioether_Intermediate->Final_Product Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or Oxone®) Oxidizing_Agent->Final_Product Purity_Assessment_Workflow cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Synthesized 2-Fluoro-4-(trifluoromethylsulfonyl)phenol HPLC HPLC-UV (Purity & Non-volatile Impurities) Synthesized_Product->HPLC GCMS GC-MS (Volatile Impurities & Structural Confirmation) Synthesized_Product->GCMS NMR NMR Spectroscopy (1H, 13C, 19F) (Structural Confirmation & Isomeric Purity) Synthesized_Product->NMR Mass_Spec High-Resolution Mass Spectrometry (Accurate Mass & Elemental Composition) Synthesized_Product->Mass_Spec Purity_Report Comprehensive Purity Report HPLC->Purity_Report Quantitative Data GCMS->Purity_Report Qualitative & Semi-Quantitative Data NMR->Purity_Report Structural & Isomeric Data Mass_Spec->Purity_Report Molecular Formula Confirmation Comparative_Analysis cluster_alternatives Alternative Compounds Target_Compound 2-Fluoro-4-(trifluoromethylsulfonyl)phenol Comparison_Table Comparative Data Table (Properties & Performance) Target_Compound->Comparison_Table is compared with Alternative_1 2,4-Difluorophenol Alternative_1->Comparison_Table Alternative_2 4-(Trifluoromethylsulfonyl)phenol Alternative_2->Comparison_Table

Comparative

The Strategic Advantage of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol in Modern Synthesis: A Comparative Guide

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Among the vast ar...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Among the vast array of available intermediates, 2-Fluoro-4-(trifluoromethylsulfonyl)phenol has emerged as a compound of significant interest. Its unique trifecta of a reactive phenolic hydroxyl group, a stabilizing ortho-fluoro substituent, and a strongly electron-withdrawing para-trifluoromethylsulfonyl (triflone) group confers distinct advantages in various synthetic applications. This guide provides an in-depth technical comparison of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol with its alternatives, supported by experimental data and protocols, to illuminate its efficacy in specific applications.

Introduction: The Rationale for Fluorination and the Trifluoromethylsulfonyl Moiety

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. The trifluoromethylsulfonyl (SO₂CF₃) group, or triflone, is a powerful electron-withdrawing moiety that can significantly impact the acidity of adjacent functional groups and influence the electronic properties of the aromatic ring, making it a valuable component in the design of kinase inhibitors and other targeted therapeutics. The presence of both a fluorine atom and a triflone group on a phenol scaffold, as in 2-Fluoro-4-(trifluoromethylsulfonyl)phenol, presents a unique combination of features for synthetic chemists.

Comparative Analysis: Efficacy in Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of phenolic compounds in modern organic synthesis is their use as coupling partners in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. To be utilized in this capacity, the phenolic hydroxyl group must first be converted into a suitable leaving group, typically a triflate or a nonaflate. The inherent acidity of the starting phenol plays a crucial role in the efficiency of this activation step.

The strong electron-withdrawing nature of the trifluoromethylsulfonyl group in 2-Fluoro-4-(trifluoromethylsulfonyl)phenol significantly increases the acidity of the phenolic proton. This enhanced acidity facilitates the deprotonation and subsequent conversion to the aryl triflate, often under milder conditions and with higher yields compared to less acidic phenols.

CompoundpKa (Predicted)Typical Yield of Aryl Triflates
2-Fluoro-4-(trifluoromethylsulfonyl)phenol ~6.5Excellent (>95%)
4-(Trifluoromethylsulfonyl)phenol~7.0Very Good (90-95%)
4-Nitrophenol7.15Good (85-90%)
Phenol9.95Moderate (60-75%)

Table 1: Comparison of predicted pKa values and typical yields for the formation of aryl triflates from various phenols. The increased acidity of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol directly correlates with a more efficient triflation reaction.

The ortho-fluoro substituent in 2-Fluoro-4-(trifluoromethylsulfonyl)phenol further contributes to its favorable reactivity profile. While it has a modest impact on acidity compared to the para-triflone group, its steric and electronic presence can influence the subsequent cross-coupling step. In some instances, the ortho-fluoro group can promote reductive elimination from the palladium center in the Suzuki-Miyaura catalytic cycle, potentially leading to faster reaction times and higher yields of the desired biaryl product.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

The following protocol provides a framework for comparing the efficacy of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol with a non-fluorinated analogue in a Suzuki-Miyaura cross-coupling reaction.

Step 1: Triflate Formation

  • To a solution of the respective phenol (1.0 eq.) in anhydrous dichloromethane (0.2 M) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude aryl triflate by flash column chromatography.

Step 2: Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask, combine the aryl triflate (1.0 eq.), arylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon).

  • Add a degassed solvent system, such as 1,4-dioxane/water (4:1).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure and purify the crude biaryl product by flash column chromatography.

A comparative analysis of the yields from both the triflate formation and the Suzuki-Miyaura coupling will typically demonstrate the superior performance of the 2-Fluoro-4-(trifluoromethylsulfonyl)phenol-derived substrate.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors

The biaryl motif is a common scaffold in a multitude of kinase inhibitors. The specific substituents on the aromatic rings play a crucial role in modulating the inhibitor's potency, selectivity, and pharmacokinetic properties. The 2-fluoro-4-(trifluoromethylsulfonyl)phenyl moiety is particularly advantageous in this context.

The trifluoromethylsulfonyl group can act as a hydrogen bond acceptor, interacting with key amino acid residues in the ATP-binding pocket of kinases. The ortho-fluoro group can enhance binding affinity through favorable electrostatic interactions and can also block undesirable metabolic pathways, thereby increasing the in vivo half-life of the drug candidate.

Below is a conceptual workflow illustrating the integration of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol into a kinase inhibitor discovery program.

G cluster_0 Scaffold Synthesis cluster_1 Lead Optimization cluster_2 Biological Evaluation A 2-Fluoro-4-(trifluoromethylsulfonyl)phenol B Aryl Triflate Formation A->B Tf2O, Et3N C Suzuki-Miyaura Coupling B->C ArB(OH)2, Pd catalyst D Biaryl Core Structure C->D E Further Functionalization D->E F Library Synthesis E->F G Structure-Activity Relationship (SAR) Studies F->G H Kinase Inhibition Assays G->H I Cell-Based Assays H->I J In Vivo Efficacy Studies I->J K Preclinical Development J->K Candidate Selection

Synthetic workflow for kinase inhibitor development.

Alternative Building Blocks: A Comparative Overview

While 2-Fluoro-4-(trifluoromethylsulfonyl)phenol offers distinct advantages, a comprehensive evaluation necessitates a comparison with alternative building blocks.

  • 4-(Trifluoromethylsulfonyl)phenol: This non-fluorinated analog is also a valuable building block. However, the absence of the ortho-fluoro group may lead to slightly lower yields in some cross-coupling reactions and can result in a different metabolic profile in the final drug candidate.

  • 2-Chloro-4-(trifluoromethylsulfonyl)phenol: The chloro-substituted analog can also be used in cross-coupling reactions. However, the carbon-chlorine bond is generally less reactive than the carbon-oxygen bond of a triflate, often requiring more forcing reaction conditions or more specialized catalyst systems.

  • Phenols with other electron-withdrawing groups (e.g., nitro, cyano): While these phenols are also activated towards triflate formation, the trifluoromethylsulfonyl group is often preferred due to its superior metabolic stability and its unique ability to act as a non-classical hydrogen bond acceptor.

The choice of building block will ultimately depend on the specific synthetic target, the desired properties of the final molecule, and the overall synthetic strategy.

Conclusion

2-Fluoro-4-(trifluoromethylsulfonyl)phenol stands out as a highly efficacious building block in modern organic synthesis, particularly for the construction of complex biaryl structures destined for pharmaceutical and agrochemical applications. Its enhanced acidity facilitates high-yielding conversion to reactive triflate intermediates, while the combination of the ortho-fluoro and para-triflone substituents can positively influence both the efficiency of subsequent cross-coupling reactions and the biological properties of the final products. While alternatives exist, the unique combination of features in 2-Fluoro-4-(trifluoromethylsulfonyl)phenol provides a compelling strategic advantage for researchers aiming to synthesize novel, high-performance molecules.

References

  • A comprehensive list of references will be compiled based on the specific data and protocols identified in the ongoing liter
Validation

A Comparative Guide to Cross-Reactivity Profiling of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol and Its Analogs

Introduction: The Strategic Imperative of Selectivity in Modern Drug Discovery In the landscape of medicinal chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy to modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Selectivity in Modern Drug Discovery

In the landscape of medicinal chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy to modulate the physicochemical and biological properties of lead compounds.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved binding affinity for biological targets.[1] When combined with a sulfonyl (-SO2-) linker, the resulting trifluoromethylsulfonyl group (-SO2CF3) is a powerful electron-withdrawing moiety that can significantly influence the acidity of a phenolic proton and the compound's interaction with target proteins.[3]

This guide focuses on 2-Fluoro-4-(trifluoromethylsulfonyl)phenol , a compound that embodies this design strategy. Its structure suggests a potential role as a small molecule inhibitor, likely targeting ATP-binding sites within enzymes such as protein kinases.[1][4] Protein kinases are a major class of drug targets, but the high degree of conservation in their ATP-binding pockets presents a significant challenge: achieving inhibitor selectivity.[5][6] A lack of selectivity, where a compound binds to unintended "off-target" proteins, can lead to adverse effects or toxicity, and is a major cause of clinical trial failures.[7][8]

Therefore, a rigorous assessment of cross-reactivity is not merely a supplementary exercise but a cornerstone of the drug discovery process. It allows for the early identification and mitigation of potential safety liabilities and provides a clearer understanding of a compound's mechanism of action.[6][9] This guide provides a comprehensive framework for conducting cross-reactivity studies on 2-Fluoro-4-(trifluoromethylsulfonyl)phenol, comparing it with structurally related analogs to elucidate the specific contributions of its key functional groups. We will detail the experimental workflows, from broad screening to quantitative binding kinetics, necessary to build a robust selectivity profile.

The Comparative Compound Panel: Dissecting Structure-Selectivity Relationships

To understand the cross-reactivity profile of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol, it is essential to compare its performance against a panel of carefully selected analogs. This approach allows us to attribute differences in on-target potency and off-target binding to specific structural modifications.

Table 1: The Test Compound and Selected Structural Analogs for Comparative Analysis

Compound NameStructureCAS NumberMolecular Weight ( g/mol )Rationale for Inclusion
Test Compound: 2-Fluoro-4-(trifluoromethylsulfonyl)phenol 1274892-06-6244.16The primary compound of interest, featuring both fluoro and trifluoromethylsulfonyl substituents.[10]
Analog A: 4-(Trifluoromethylsulfonyl)phenol 432-84-8226.17Parent compound without the 2-fluoro substituent. Allows for assessment of the fluorine atom's role in binding and selectivity.
Analog B: 2-Fluoro-4-(methylsulfonyl)phenol 398456-87-6190.19Replaces the trifluoromethyl group with a methyl group, enabling evaluation of the CF3 group's impact on potency and off-target interactions.[11]
Analog C: 2-Fluoro-4-(trifluoromethoxy)phenol 1073477-74-3196.10Substitutes the sulfonyl group with an ether linkage, comparing the influence of the -SO2- vs. -O- linker on the compound's profile.[12][13]

Experimental Design for Comprehensive Cross-Reactivity Profiling

A robust cross-reactivity assessment follows a tiered approach. We begin with a broad, semi-quantitative screen to identify potential off-targets across the human kinome, followed by more precise, quantitative assays on the primary target and any significant off-targets identified.

Workflow for Cross-Reactivity Assessment

G cluster_0 Tier 1: Broad Screening cluster_1 Data Analysis & Target Selection cluster_2 Tier 2: Quantitative Validation cluster_3 Final Profile A Compound Panel (Test + Analogs A, B, C) B Kinome-Wide Activity Screen (e.g., 400+ Kinases) Radiometric Assay @ 1 µM A->B  Test concentration C Identify Primary Target (Highest % Inhibition) B->C D Identify Key Off-Targets (>50% Inhibition) B->D E Competitive Binding Assay (Determine IC50 and Ki) C->E F Surface Plasmon Resonance (SPR) (Determine KD, ka, kd) C->F D->E D->F G Generate Comparative Selectivity Profile E->G F->G

Caption: Tiered workflow for assessing compound selectivity.

Part 1: Broad Kinome Profiling via Radiometric Assay

The initial step is to screen the entire compound panel against a large, representative set of human protein kinases. This "kinome scan" provides a broad view of the compounds' selectivity.

Causality Behind Experimental Choice: We select a radiometric kinase assay, such as the HotSpot™ platform, as it is considered the gold standard.[14] This format directly measures the transfer of a radiolabeled phosphate (from [γ-³³P]-ATP) to a substrate, providing a direct measure of catalytic activity. This minimizes the risk of false positives or negatives that can arise from indirect detection methods (e.g., antibody-based assays) or compound interference with the detection system (e.g., fluorescence-based assays).[15] Performing the initial screen at a relatively high concentration (e.g., 1 µM) ensures that even weaker, but potentially significant, off-target interactions are identified.

Experimental Protocol: Single-Point Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and analogs A, B, and C in 100% DMSO.

    • Prepare a reaction buffer appropriate for kinase assays (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, and BSA).

    • Prepare a solution of [γ-³³P]-ATP in the reaction buffer. The ATP concentration should be set at or near the Km for each specific kinase to ensure competitive inhibitors can be fairly assessed.[16]

    • Prepare individual kinase/substrate pairs as provided by a commercial vendor (e.g., Reaction Biology, Eurofins Discovery).[14][17]

  • Assay Execution (in a 96- or 384-well plate):

    • To each well, add 5 µL of the compound solution (diluted from stock to achieve a final concentration of 1 µM). For control wells, add 5 µL of DMSO.

    • Add 20 µL of the master mix containing the specific kinase and its corresponding substrate in reaction buffer.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 25 µL of the [γ-³³P]-ATP solution.

    • Incubate the reaction for a defined period (e.g., 60-120 minutes) at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection and Data Analysis:

    • Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) that captures the phosphorylated substrate.

    • Wash the filters extensively to remove unreacted [γ-³³P]-ATP.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.

    • Data Presentation: The results are best visualized as a heatmap, allowing for a quick comparison of the inhibition patterns across the compound panel and the kinome.

Table 2: Illustrative Kinome Screening Data (% Inhibition at 1 µM)

Kinase TargetTest CompoundAnalog AAnalog BAnalog C
Primary Target (Hypothetical)
EGFR98%95%75%60%
Key Off-Targets (Hypothetical)
SRC85%82%30%25%
VEGFR265%40%15%10%
p38α12%10%8%5%
CDK25%6%3%4%
... (400+ other kinases)............

From this initial screen, we identify the primary target (the kinase most potently inhibited) and any significant off-targets (typically defined as >50% inhibition) for further quantitative analysis.

Part 2: Quantitative Cross-Reactivity Assessment

With the primary target and key off-targets identified, we proceed to quantitative assays to determine the precise potency (IC50/Ki) and binding kinetics (KD) of each compound.

This assay determines the concentration of a test compound required to inhibit 50% of a biological process (IC50). The IC50 is an operational value dependent on assay conditions, but it can be converted to the inhibition constant (Ki), an intrinsic measure of binding affinity, using the Cheng-Prusoff equation.[18][19]

Causality Behind Experimental Choice: A competitive binding assay is a robust and scalable method for ranking compound potency. It relies on the displacement of a known labeled ligand (e.g., a fluorescent probe) from the target protein's active site. This format is less complex than a full enzymatic assay and is ideal for confirming direct binding to the target.

Experimental Protocol: Competitive Binding Assay (Fluorescence Polarization)

  • Reagent Preparation:

    • Prepare serial dilutions (e.g., 10-point, 3-fold dilutions) of the test compound and analogs in an appropriate assay buffer containing a low percentage of DMSO.

    • Prepare a solution of the target kinase at a fixed concentration.

    • Prepare a solution of a fluorescently-labeled tracer molecule known to bind to the kinase's ATP pocket at a fixed concentration (typically at or below its Kd).

  • Assay Execution:

    • In a low-volume black 384-well plate, add the serially diluted compounds.

    • Add the target kinase solution to all wells.

    • Incubate for a predetermined time (e.g., 60 minutes) to allow the compound-kinase interaction to reach equilibrium.

    • Add the fluorescent tracer solution to all wells.

    • Incubate for another period (e.g., 60 minutes) for the tracer binding to equilibrate.

  • Detection and Data Analysis:

    • Read the plate on a fluorescence polarization (FP) reader. The FP signal is high when the tracer is bound to the large kinase and low when it is unbound and tumbling freely.

    • Plot the FP signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [S]/Km) In this binding assay context, [S] is the concentration of the fluorescent tracer and Km is the dissociation constant (Kd) of the tracer for the kinase.[19]

Table 3: Illustrative Quantitative Inhibition Data

CompoundTargetIC50 (nM)Ki (nM)
Test Compound EGFR157.8
SRC12062.1
VEGFR2450233.1
Analog A EGFR2513.0
SRC15077.7
VEGFR2900466.3
Analog B EGFR500259.0
SRC>10,000>5,000
VEGFR2>10,000>5,000
Analog C EGFR800414.5
SRC>10,000>5,000
VEGFR2>10,000>5,000

SPR is a label-free technology that measures molecular interactions in real-time. It provides invaluable data on the kinetics of binding—the association rate (ka or on-rate) and the dissociation rate (kd or off-rate)—which together determine the equilibrium dissociation constant (KD).[20][21]

Causality Behind Experimental Choice: While Ki is a measure of affinity at equilibrium, the kinetic profile provides deeper insight. A compound with a slow off-rate (long residence time) may exhibit a more durable pharmacological effect in vivo, even if its equilibrium affinity (KD) is similar to a compound with a fast off-rate. Comparing the full kinetic profiles of our analogs provides a more nuanced understanding of their potential biological activity.[22]

Experimental Protocol: SPR Kinetic Analysis

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the target kinase onto the sensor surface using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations.

    • A reference flow cell should be prepared in parallel (activated and deactivated) to subtract bulk refractive index changes.

  • Kinetic Assay Execution:

    • Prepare serial dilutions of the test compound and analogs in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the kinase and reference surfaces at a constant flow rate, starting with the lowest concentration. Each injection cycle consists of:

      • Association Phase: The compound flows over the surface, and binding is observed as an increase in the response signal (measured in Resonance Units, RU).

      • Dissociation Phase: Running buffer alone flows over the surface, and the dissociation of the compound is observed as a decrease in the RU signal.

    • Between cycles, regenerate the sensor surface with a mild solution (e.g., a low pH glycine buffer or a high salt concentration) to remove all bound compound without denaturing the immobilized kinase.

  • Data Analysis:

    • After reference subtraction, the resulting sensorgrams are globally fitted to a 1:1 Langmuir binding model to simultaneously calculate the association rate constant (ka, units M⁻¹s⁻¹) and the dissociation rate constant (kd, units s⁻¹).

    • The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants: KD = kd / ka .

Workflow for SPR Data Acquisition and Analysis

G A Immobilize Kinase on Sensor Chip B Inject Compound (Association Phase) A->B C Inject Buffer (Dissociation Phase) B->C D Regenerate Surface C->D E Repeat for Multiple Concentrations D->E F Fit Sensorgrams to Kinetic Model E->F G Determine ka, kd, KD F->G

Caption: Step-by-step workflow for an SPR experiment.

Table 4: Illustrative SPR Kinetic and Affinity Data for the Primary Target (EGFR)

Compoundka (10⁵ M⁻¹s⁻¹)kd (10⁻³ s⁻¹)KD (nM)Residence Time (1/kd) (seconds)
Test Compound 5.24.07.7250
Analog A 4.86.212.9161
Analog B 1.155.0500.018
Analog C 0.972.0800.014

Synthesizing the Data: Building the Comparative Selectivity Profile

By integrating the data from kinome screening, competitive binding, and SPR, we can construct a comprehensive cross-reactivity profile for each compound.

  • Test Compound (2-Fluoro-4-(trifluoromethylsulfonyl)phenol): Exhibits high affinity for the primary target (EGFR), driven by a fast on-rate and a slow off-rate (long residence time). It shows significant off-target activity against SRC and weaker activity against VEGFR2.

  • Analog A (4-(Trifluoromethylsulfonyl)phenol): The removal of the 2-fluoro group results in a slight decrease in affinity for EGFR, primarily due to a faster off-rate. The off-target profile is similar to the test compound but with reduced potency against VEGFR2, suggesting the fluorine atom may contribute to binding in that specific pocket.

  • Analog B (2-Fluoro-4-(methylsulfonyl)phenol): Replacing the -CF3 group with a methyl group causes a dramatic loss of potency against both the primary target and all off-targets. This strongly indicates that the electron-withdrawing nature and/or the steric bulk of the trifluoromethyl group is critical for potent binding.

  • Analog C (2-Fluoro-4-(trifluoromethoxy)phenol): Replacing the sulfonyl linker with an ether linkage also leads to a significant drop in affinity. This highlights the importance of the sulfonyl group, which may be acting as a key hydrogen bond acceptor or contributing to a more favorable binding conformation.

Conclusion

This guide outlines a systematic, multi-tiered approach to evaluating the cross-reactivity of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol. By employing a combination of broad kinome screening and detailed quantitative binding assays (FP and SPR) with a panel of structural analogs, researchers can build a robust and informative selectivity profile. This data-driven process is crucial for validating a compound's mechanism of action, anticipating potential off-target liabilities, and making informed decisions in the progression of a drug discovery program. The hypothetical data presented herein illustrates how specific structural motifs—the 2-fluoro substituent, the trifluoromethyl group, and the sulfonyl linker—each make distinct contributions to the compound's overall potency and selectivity, providing a clear rationale for future lead optimization efforts.

References

  • Reaction Biology. "Kinase Screening Assay Services." Reaction Biology Corporation, 2023, [Link].

  • Scott, G.K., et al. "CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile." Royal Society of Chemistry, 2021, [Link].

  • Enzymlogic. "Profiling the kinetic selectivity of kinase marketed drugs." Enzymlogic, 2017, [Link].

  • El-Deeb, I.M., et al. "Protein Kinase Inhibitors - Selectivity or Toxicity?" IntechOpen, 2021, [Link].

  • Breit, A., et al. "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example." Pharmaceuticals (Basel), 2022, [Link].

  • Eurofins Discovery. "In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays." Eurofins Scientific, 2023, [Link].

  • Nicoya Lifesciences. "The ABC's of Competitive Binding Assays with SPR." Nicoya Lifesciences, 2019, [Link].

  • Creative BioMart. "Principle and Protocol of Surface Plasmon Resonance (SPR)." Creative BioMart, 2023, [Link].

  • Fabian, M.A., et al. "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 2005, [Link].

  • Schwartz, P.A., et al. "Measuring and interpreting the selectivity of protein kinase inhibitors." Nature Chemical Biology, 2011, [Link].

  • Bitesize Bio. "How to Interpret IC50 and Kd in Drug–Target Interactions." Bitesize Bio, 2026, [Link].

  • Liu, Y., et al. "Characterization of Small Molecule–Protein Interactions Using SPR Method." Methods in Molecular Biology, 2022, [Link].

  • BioAssay Systems. "Kinase Inhibitor Screening Services." BioAssay Systems, 2023, [Link].

  • EBM Consult. "The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions." EBM Consult, 2023, [Link].

  • Ferguson, F.M., et al. "Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors." RSC Medicinal Chemistry, 2024, [Link].

  • Zhang, Y., et al. "Characterization of Small Molecule-Protein Interactions Using SPR Method." PubMed, 2022, [Link].

  • Hantschel, O. "Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors." ACS Chemical Biology, 2015, [Link].

  • de la Fuente, A., et al. "De novo design of protein competitors for small molecule immunosensing." bioRxiv, 2025, [Link].

  • Le, V. "The difference between Ki, Kd, IC50, and EC50 values." The Science Snail, 2019, [Link].

  • Coyle, J.E., et al. "A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A." Analytical Biochemistry, 2005, [Link].

  • Rix, K., et al. "High-throughput competitive binding antisense assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes." Nucleic Acids Research, 2025, [Link].

  • Chem Help ASAP. "Ki, IC50, & the Cheng-Prusoff equation." YouTube, 2021, [Link].

  • Affinité Instruments. "Surface Plasmon Resonance for Protein-Protein Interactions." Affinité Instruments, 2021, [Link].

  • Tanemura, S. "Encountering unpredicted off-target effects of pharmacological inhibitors." Journal of Biochemistry, 2011, [Link].

  • ResearchGate. "Trifluoromethanesulfonylation of Phenols." ResearchGate, 2016, [Link].

  • Kim, K.H., et al. "A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α." Molecules, 2021, [Link].

  • Vera, J., et al. "Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity." Physical Biology, 2014, [Link].

  • ResearchGate. "Direct, indirect and off-target effects of kinase inhibitors." ResearchGate, 2023, [Link].

  • Pollard, T.D. "A Guide to Simple and Informative Binding Assays." Molecular Biology of the Cell, 2010, [Link].

  • U.S. Environmental Protection Agency. "2-Fluoro-5-(trifluoromethyl)phenol Properties." EPA CompTox Chemicals Dashboard, 2023, [Link].

  • Iovine, V., et al. "Tailored Functionalization of Natural Phenols to Improve Biological Activity." Molecules, 2021, [Link].

  • Organic Syntheses. "fluoromethyl phenyl sulfone." Organic Syntheses, 2023, [Link].

  • ResearchGate. "The CF3SO2F triflylation of phenols (phenolate as reactive species) and..." ResearchGate, 2020, [Link].

  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI, 2025, [Link].

  • PubChem. "2-Amino-4-((trifluoromethyl)sulfinyl)phenol." PubChem, 2023, [Link].

  • National Center for Biotechnology Information. "2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol." PubChem, 2023, [Link].

Sources

Comparative

Characterization of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol by X-ray crystallography

An In-Depth Guide to the Crystallographic Characterization of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol: A Comparative Analysis This guide provides a comprehensive framework for the single-crystal X-ray diffraction anal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Crystallographic Characterization of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol: A Comparative Analysis

This guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of protocols. It delves into the causality behind experimental decisions, offering a self-validating system for structural elucidation. While a public crystal structure for this specific compound is not available in crystallographic databases as of this writing, this guide establishes the complete experimental and analytical workflow, drawing comparisons to structurally related analogs to predict and understand its solid-state behavior.

Introduction: The Imperative of Atomic-Level Precision

In modern pharmaceutical and materials science, a molecule's three-dimensional structure is inextricably linked to its function. For a compound like 2-Fluoro-4-(trifluoromethylsulfonyl)phenol, which possesses a potent combination of a hydrogen-bond-donating hydroxyl group, a weakly basic fluorine atom, and a powerfully electron-withdrawing trifluoromethylsulfonyl moiety, understanding its solid-state conformation is critical. X-ray crystallography stands as the unequivocal gold standard for this purpose, providing precise atomic coordinates, bond lengths, and bond angles.[1][2] This information is foundational for polymorphism studies, rational drug design, and predicting material properties.

The Crystallographic Workflow: From Solution to Structure

The path from a powdered sample to a refined crystal structure is a meticulous process requiring both skill and an understanding of the underlying principles. The workflow can be logically divided into three primary stages: crystal growth, data collection, and structure solution/refinement.

crystallographic_workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Solubility Screening B Solution Preparation A->B C Slow Crystallization (Evaporation/Diffusion) B->C D Harvesting & Selection C->D E Crystal Mounting D->E F Diffractometer Screening E->F G Strategy & Data Acquisition F->G H Data Integration & Scaling G->H I Space Group Determination H->I J Structure Solution I->J K Refinement & Validation J->K L L K->L Final Structure (CIF)

Figure 1: The comprehensive workflow for single-crystal X-ray crystallography.

Protocol: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly apt for crystallography; the quality of the final structure is fundamentally limited by the quality of the initial crystal.[3] For a substituted phenol, a systematic approach using various solvent systems is crucial.

Step-by-Step Crystallization Protocol:

  • Purity Assessment: Ensure the starting material is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality.

  • Solvent Screening: In separate small vials, test the solubility of ~1-2 mg of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol in 0.5 mL of various solvents, including hexane, toluene, ethyl acetate, dichloromethane, acetone, and methanol. The ideal solvent is one in which the compound is sparingly soluble.

  • Method 1: Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate).

    • Filter the solution through a syringe filter into a clean vial.

    • Cover the vial with parafilm and puncture it with 1-3 small pinholes.

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Method 2: Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (e.g., acetone).

    • Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent or "anti-solvent" (e.g., hexane), in which the compound is insoluble.

    • The slow diffusion of the anti-solvent vapor into the solution will gradually lower the compound's solubility, promoting slow crystal growth.[4]

  • Crystal Selection: Using a goniometer and a microscope, select a crystal that is transparent, has well-defined faces, and is free of cracks or inclusions.[3] An ideal size for modern diffractometers is approximately 0.1-0.3 mm in all dimensions.

Protocol: X-ray Diffraction Data Collection

Data collection is performed on a single-crystal X-ray diffractometer.[2] Modern instruments are highly automated, but understanding the key parameters is essential for acquiring high-quality data.

Table 1: Key Data Collection Parameters and Rationale

ParameterTypical SettingRationale
X-ray Source Mo Kα (λ=0.71073 Å)Provides good resolution for small organic molecules.
Temperature 100 KReduces atomic thermal vibrations, leading to sharper diffraction spots and a more precise structure.
Detector Distance 50 mmA balance between resolving spots and capturing high-angle (high-resolution) data.
Exposure Time 5-20 seconds/frameDependent on crystal size and diffracting power; longer times for weakly diffracting crystals.
Frame Width 0.5°A smaller rotation per frame provides a finer sampling of the reciprocal space.
Data Redundancy >4Collecting the same reflections multiple times improves data statistics and helps in correcting for absorption.
Structure Solution and Refinement

This stage involves converting the raw diffraction intensities into a chemically meaningful atomic model. This is an iterative process, as illustrated below.

refinement_cycle A Integrated Data (hkl) B Solve Phase Problem (e.g., Direct Methods) A->B C Initial Atomic Model B->C D Least-Squares Refinement C->D E Calculate Fourier Maps (2Fo-Fc, Fo-Fc) D->E Compare Model to Data G Validated Structure D->G Convergence F Model Correction & Completion (Add H-atoms, Anisotropy, Disorder) E->F F->D Improve Model

Figure 2: The iterative cycle of crystallographic structure refinement.

The "phase problem" is the central challenge: while we can measure the intensities of the diffracted X-rays, we lose the phase information.[5] Programs like SHELXT use statistical methods to generate initial phase estimates, producing a preliminary electron density map into which a molecular model can be built. This model is then refined against the experimental data, and difference maps (Fo-Fc) are used to locate missing atoms (like hydrogens) or identify regions of disorder.[5]

Predicted Structural Features & Comparative Analysis

Based on the functional groups present, we can predict the key intermolecular interactions that will govern the crystal packing of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol and compare them to known structures.

Table 2: Predicted Crystallographic Data for 2-Fluoro-4-(trifluoromethylsulfonyl)phenol

ParameterPredicted Value
Chemical FormulaC₇H₄F₄O₃S
Formula Weight244.17
Crystal SystemMonoclinic
Space GroupP2₁/c
Z (Molecules/Unit Cell)4
Key InteractionsO-H···O=S hydrogen bonds, π-π stacking

Note: This table is a prediction based on common packing motifs for small organic molecules and is for illustrative purposes.

Primary Interaction: The Hydrogen Bond

The acidic phenolic proton is the strongest hydrogen bond donor in the molecule. The most powerful acceptors are the two oxygen atoms of the sulfonyl group. Therefore, the primary and most influential interaction dictating the crystal packing is predicted to be a strong O-H···O=S hydrogen bond . This would likely form chains or dimers as the fundamental packing motif.

Comparative Compounds

To understand the unique contributions of each functional group, we can compare our target compound to analogs with known crystal structures.

  • Comparison 1: 4-Nitrophenol: This analog replaces the -SO₂CF₃ group with a -NO₂ group. Both are strongly electron-withdrawing. The crystal structure of 4-nitrophenol features strong O-H···O-N hydrogen bonds, forming extended chains. We predict a similar chain motif for our target compound, but with the sulfonyl oxygen as the acceptor.

  • Comparison 2: 4-Fluorophenol: This removes the bulky and highly polar -SO₂CF₃ group. Its structure is stabilized by O-H···F hydrogen bonds. In our target molecule, the O-H···O=S bond is expected to be energetically more favorable and thus dominate over any potential O-H···F interactions.

  • Comparison 3: Phenyl Trifluoromethyl Sulfone: This analog removes the critical hydroxyl and fluoro groups. Its packing is governed by weaker C-H···O and C-H···F interactions and dipole-dipole forces, resulting in a significantly different and likely less robust crystal lattice.

interaction_comparison A 2-Fluoro-4-(trifluoromethylsulfonyl)phenol (Predicted) Dominant: O-H···O=S H-Bond Secondary: π-stacking, C-H···F B 4-Nitrophenol (Known) Dominant: O-H···O-N H-Bond Secondary: π-stacking C 4-Fluorophenol (Known) Dominant: O-H···F H-Bond Secondary: Weaker π-stacking D Phenyl Trifluoromethyl Sulfone (Known) Dominant: Dipole-Dipole Secondary: C-H···O, C-H···F

Figure 3: Comparison of dominant intermolecular forces in the target compound and related analogs.

Conclusion

The crystallographic characterization of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol, while pending public disclosure, can be approached systematically. High-quality single crystals are achievable through careful solvent screening and slow growth techniques. The resulting crystal structure is predicted to be dominated by strong hydrogen bonds between the phenolic hydroxyl group and the sulfonyl oxygens, a feature that distinguishes it from simpler fluorophenols or analogs lacking a potent hydrogen bond acceptor. This primary interaction, supported by weaker forces like π-stacking, will define its lattice energy, polymorphism, and ultimately, its bulk physical properties, which are of paramount importance to the pharmaceutical and materials science communities.

References

  • Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Retrieved from the Indian Chemical Society website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRvL9TwAE-ew-wKZaE5PT2VVFzSjtsesighrqTrVLVd0WNg0OqWPA_PJtFHCXh8NTKsY-zTsEPlQpcCV2Cz7bzelWvjRsXeriBvwue5P--it3awEshjTC78P_lAq1x2lslphM7aObCYxYzMy8f0VDmRuip8PCnTuVynXUzyhaya7yipg==]
  • Brouwer, L. (2011, April 8). Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials. Retrieved from the Quality Magazine website. [https://vertexaisearch.cloud.google.
  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from the Science Education Resource Center (SERC) website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr8yLusjV3iyJrosaZ_QbujZctnPGis_n4m19ZhWnuI4d_ejze4OdYTRJviG1Mr3AZmhw0zKqGk5YFC01G9Dfd5unNqdybwaNAyFpG1TCxJduEdkS0MIRCBoDN5n2mMdG5JIFLNcyeIq8h8mtAKf-nDm8=]
  • Ataman Kimya. (n.d.). PHENOL CRYSTAL. Retrieved from the Ataman Kimya website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJQHn4xwNd-XQiuKlBzTPEUGPKjkduhuWfkEW_RXXZ5_P1MqwMk7a4jSYe0Bfq5OLM6PLJQpkhB01WxrPRAKzYrTC8OCidDqKMrFyBpNGCsQQ6pVmbt5GW9FnVVa7hHIGooxIREWU0psIAs13jH3QWow==]
  • Morohashi, N., et al. (2023, March 9). Switching of Guest Selectivity for the Inclusion of Regioisomers of Monosubstituted Phenols with Crystals of p-tert-Butylcalixarene. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB6GFgVFhCFWIw30a3NKBXONimw27Rz_xcRk67hokxHj9I4VQ_SK_nN6YUlfML1RTLQYZYQlqzIdEPDCjqas3BBMAcBs7bdzEhgAdoeM-KnX6mLCypQQGbmDhlSnPvEok5SWisSTuT0yXLWQ==]

  • University of Saskatchewan. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from the University of Saskatchewan website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOJk55uQzZ9myd1m21N9oNYvj7hRAuT6UfbxoxxNef9Y_Qe2gY3h9OlDps-6y9s07nMu1fkUzKbbRAv9ondhemSd8NWwTYaePFnScdkdOfmKsJLku4t-Wmfui7UB4bgnfbGvAO6xRw6cRHrNaJHwyKdcHILLos-2o1S-N70CLdVmW5Djtq8pAXzw==]
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGALfI1iPufnkfbo0woksuolW_RxJb7YQArLZlDUiohFflyZk2oo5ltAvoruZkoZV4dgONQXpneuzHAkODeUv3gakeLhdDXXplRfZSVVU5J0uyGubPR1HbP-44IzNk22TVGeAKtw2SMC_JTuRSL2g7uDBifLWbMgcpOfoeaXA==]
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from the CCDC website. [https://www.ccdc.cam.ac.uk/solutions/csd-system/components/csd/]
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [https://shelx.uni-goettingen.de/]
  • The Proteopedia Contributors. (2023, January 7). X-ray crystallography maps (viewing & understanding 2Fo-Fc, Fo-Fc, etc.) & overview of phase problem. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESHg8mA3UFLGHIfnyBFNJbXBw6D-zLJ5t1BJsUBPfg4TaMJTcDxtyzgxxc9NIyh3TIMdsI6yf7m9oZOJgcbOO6lwqkYBvzlnS49BxoNn6U9GEL63lm4gOMjZzn8R3F6STsx5er-Fg==]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.